Bromosporine functions as a competitive inhibitor that binds to the conserved acetyl-lysine binding site found in bromodomains.
The table below summarizes the binding affinities of this compound for a selection of bromodomains, demonstrating its potent and broad activity [1].
| Bromodomain | Protein | Affinity (K_D in nM) |
|---|---|---|
| BRD4(1) | BET Family | 41.8 ± 2.8 |
| BRD4(2) | BET Family | 39.7 ± 2.2 |
| BRD9 | SWI/SNF Complex (Subfamily IV) | 41.7 ± 3.8 |
| BRDT(1) | BET Family | 40.2 ± 2.8 |
| TAF1L(2) | Family II | 43 |
| BRD2(2) | BET Family | 50.3 ± 5.0 |
| BRD3(2) | BET Family | 50.0 ± 4.7 |
| BRPF1B | Subfamily IV | 311.5 |
| BRD1 | Subfamily IV | 1,653 ± 66 |
| BAZ2A | Family VIII | 3,745 ± 291 |
| PCAF | — | 4,700 (approx.) |
The pharmacological profile of this compound was established using several key biophysical and structural techniques.
This compound serves as an important tool for validating bromodomains as therapeutic targets and understanding their biology.
Research has shown that this compound can potently reactivate latent HIV-1, and its mechanism involves the BET protein BRD4 and the transcription elongation factor P-TEFb. The following diagram illustrates this signaling pathway.
This compound inhibits BRD4 to activate HIV-1 transcription via the P-TEFb/Tat pathway.
This compound's primary value to researchers lies in its use as a promiscuous chemical probe to broadly assess the therapeutic potential of bromodomain inhibition across different disease models. It helps determine if investing in the development of selective inhibitors for a specific bromodomain is warranted.
| Bromodomain | Affinity (KD) | Measurement Method |
|---|---|---|
| BRD4(1) | 41.8 nM | Isothermal Titration Calorimetry (ITC) [1] |
| BRD4(2) | 39.7 nM | Isothermal Titration Calorimetry (ITC) [1] |
| BRD9 | 41.7 nM | Isothermal Titration Calorimetry (ITC) [1] |
| BRD2(1) | 97.1 nM | Isothermal Titration Calorimetry (ITC) [1] |
| BRD3(1) | 91.7 nM | Isothermal Titration Calorimetry (ITC) [1] |
| TAF1L(2) | 43 nM | Isothermal Titration Calorimetry (ITC) [1] |
| BRD1 | 1.65 µM | Isothermal Titration Calorimetry (ITC) [1] |
| BRPF1B | 311.5 nM | Isothermal Titration Calorimetry (ITC) [1] |
| BAZ2A | 3.75 µM | Isothermal Titration Calorimetry (ITC) [1] |
| CECR2 | 0.017 µM (17 nM) | Biochemical Assay (IC50) [2] |
This compound achieves its pan-inhibitory activity through a conserved binding mode. Structural studies (X-ray crystallography) reveal that this compound inserts into the acetyl-lysine binding cavity of various bromodomains [1]. The following diagram illustrates this conserved interaction pattern.
Conserved binding mode of this compound across different bromodomains [1].
This compound's value in research is highlighted by its use in various experimental contexts.
Research shows this compound has broad anti-proliferative activity across many cancer cell lines [5]. Its effects can be context-dependent; in leukemia models, its transcriptional impact is primarily through BET family inhibition [1], while in colorectal cancer, it synergizes with 5-fluorouracil (5-FU) to inhibit proliferation and induce apoptosis [3].
For laboratory use, note the following specifications of this compound [4] [2]:
| Property | Specification |
|---|---|
| CAS Number | 1619994-69-2 |
| Molecular Formula | C17H20N6O4S |
| Molecular Weight | 404.44 g/mol |
| Solubility | Soluble in DMSO (up to 25-100 mg/mL) |
| Storage | -20°C; stable for 1 year as supplied |
The following table summarizes the quantitative binding data for bromosporine's interaction with the first (BD1) and second (BD2) bromodomains of BET proteins, as determined by Isothermal Titration Calorimetry (ITC) [1].
| BET Protein | Bromodomain | KD (nM) | Measurement Method |
|---|---|---|---|
| BRD4 | BD1 | 41.8 ± 2.8 | ITC [1] |
| BRD4 | BD2 | 39.7 ± 2.2 | ITC [1] |
| BRDT | BD1 | 40.2 ± 2.8 | ITC [1] |
| BRDT | BD2 | 172.1 ± 10.6 | ITC [1] |
| BRD2 | BD1 | 97.1 ± 6.7 | ITC [1] |
| BRD2 | BD2 | 50.3 ± 5.0 | ITC [1] |
| BRD3 | BD1 | 91.7 ± 5.3 | ITC [1] |
| BRD3 | BD2 | 50.0 ± 4.7 | ITC [1] |
Structural data confirms that this compound inserts into the acetyl-lysine binding cavity of BRD4 BD1, engaging the conserved asparagine (Asn140) and extending toward the ZA-loop [1] [2].
Here are the methodologies for the primary experiments used to characterize this compound binding.
ITC is considered a gold standard for determining binding affinity in solution [1].
BLI is a label-free technique for measuring binding kinetics and affinity [1].
This assay monitors protein thermal stability upon ligand binding [1].
This technique provides atomic-level structural details of the protein-inhibitor complex [1].
This compound was developed as a promiscuous, "staurosporine-like" tool compound to probe the biological functions of diverse bromodomains [1]. Its design was based on analyzing conserved structural features across the bromodomain family to create a molecule that could avoid subfamily-unique features and achieve broad activity [1].
The BET protein family includes BRD2, BRD3, BRD4, and BRDT [3] [4]. All members contain two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histones and other proteins [5] [4]. A key feature of BET bromodomains is their preference for binding to di-acetylated motifs [6]. The following diagram illustrates the general mechanism of how BET inhibitors like this compound affect gene transcription.
This compound binds competitively in the acetyl-lysine binding pocket, displacing BET proteins from chromatin and leading to the downregulation of key growth-promoting genes, such as MYC, which explains its strong anti-proliferative effects in cancer models [1] [5].
Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins [1]. Bromosporine acts as a potent, promiscuous inhibitor by targeting the conserved acetyl-lysine binding pocket found across many bromodomains [2]. The table below summarizes its binding affinity for a selection of its targets.
| Target | Affinity (KD or IC₅₀) | Source / Assay |
|---|---|---|
| CECR2 | 17 nM (IC₅₀) [3] / 43 nM (KD) [2] | BPS Bioscience / ITC |
| BRD4(1) | 41.8 nM (KD) [2] | Isothermal Titration Calorimetry (ITC) |
| BRD9 | 41.7 nM (KD) [2] / 122 nM (IC₅₀) [3] | ITC / BPS Bioscience |
| BRD2(1) | 97.1 nM (KD) [2] / 410 nM (IC₅₀) [3] | ITC / BPS Bioscience |
| PCAF | 4.7 μM (KD) [2] / 2.1 μM (IC₅₀) [4] | ITC / Not Specified |
The following diagram illustrates the mechanism by which this compound's broad targeting leads to specific phenotypic outcomes in research models.
This compound is used to identify bromodomain-dependent processes and to validate findings obtained with selective inhibitors.
Bromodomains (BRDs) are acetyl-lysine recognition modules found in proteins that regulate gene expression. The human BRD family includes 61 diverse domains, making it challenging to predict the effects of inhibiting any single one [1]. While selective BET inhibitors showed potent anti-cancer activity, the functional consequences of inhibiting most non-BET BRDs remained unclear [2].
This compound (BSP) was designed to address this by acting as a broad-spectrum, "promiscuous" inhibitor. The goal was to create a tool, analogous to the non-selective kinase inhibitor staurosporine, that could help identify cellular processes and diseases where BRDs have a regulatory function [1].
This compound achieves its promiscuity through a unique binding mode. Structural analysis revealed that while most BRDs have a conserved asparagine residue for acetyl-lysine recognition, they also possess a channel formed by the ZA loop and helix A. This compound was designed to engage the conserved asparagine while extending its sulfonamide substituent into this ZA-loop channel, resulting in excellent shape complementarity and high-affinity binding across diverse BRDs [1].
The table below summarizes the binding affinity (KD) of this compound for a selection of bromodomains, as measured by Isothermal Titration Calorimetry (ITC) [1].
| Bromodomain | Affinity (KD in nM) |
|---|---|
| BRD4(1) | 41.8 ± 2.8 |
| BRD4(2) | 39.7 ± 2.2 |
| BRD2(2) | 50.3 ± 5.0 |
| BRD3(2) | 50.0 ± 4.7 |
| BRDT(1) | 40.2 ± 2.8 |
| BRD9 | 41.7 ± 3.8 |
| TAF1L(2) | 43 |
| BRD1 | 1,653 ± 66 |
| BAZ2A | 3,745 ± 291 |
| PCAF | 4,700 |
This quantitative profile shows BSP has nanomolar affinity for at least 13 BRDs, including all BET family members, and lower micromolar affinity for others like PCAF [1].
A critical proof-of-concept study applied this compound to leukemic cell lines, which are known to be sensitive to BET inhibition. The experimental workflow and key findings are summarized below.
Workflow and findings from the foundational this compound study in leukemia models.
The core methodology involved:
This compound serves as a versatile tool in chemical biology and drug discovery.
A typical protocol for assessing BSP's functional effects in cell lines involves:
The table below summarizes the conserved binding mode of Bromosporine as revealed by crystallographic studies with various bromodomains.
| Bromodomain Target | PDB Code(s) (if provided in search results) | Key Binding Interactions & Structural Insights |
|---|---|---|
| BRD9 | N/A | Engages conserved asparagine (N100); sulfonamide substituent extends towards ZA-loop cavity [1]. |
| BRD4(1) | N/A | Binds acetyl-lysine site; interacts with conserved asparagine (N140); excellent shape complementarity [1]. |
| TAF1L(2) | N/A | Common binding mode observed; interacts with conserved asparagine (N1602) [1]. |
The following methodologies are commonly employed to determine the binding mode of bromodomain inhibitors like this compound.
The diagram below illustrates the conserved binding mode of this compound within the acetyl-lysine binding pocket of various bromodomains.
Conserved binding mode of this compound across diverse bromodomains
This compound was rationally designed to achieve broad bromodomain targeting [1]. Analysis of numerous BRD structures revealed a conserved channel formed by the ZA loop and helix A that is rarely occupied by native peptide ligands. This compound's dicyclic core scaffold was optimized to target this conserved groove while avoiding subfamily-unique features like the BET-specific WPF shelf, enabling its promiscuous nanomolar affinity across families [1].
The structural insights from this compound's binding mode have facilitated development of bivalent chemical probes. One study created bivalent ligands by linking this compound units to target tandem bromodomains of TAF1, demonstrating enhanced affinity through multivalent engagement [2]. This compound also served as the starting point for developing covalent bromodomain probes by replacing its sulfonamide group with a dichlorotriazine warhead [3].
The table below summarizes the core concepts of bromodomain function and how this compound interacts with them.
| Concept | Description | This compound's Role |
|---|---|---|
| Bromodomain (BRD) | Protein interaction module that recognizes and binds to ε-N-acetylated lysine residues on histones and other proteins. [1] | Pan-Bromodomain Inhibitor: Broadly targets many BRDs (including BETs) by occupying the conserved acetyl-lysine binding pocket. [2] |
| Chromatin Accessibility | The permissibility of chromatinized DNA to contact by nuclear macromolecules, regulated by nucleosome occupancy and histone modifications. [3] | Modulates Transcription: By inhibiting BRDs present in chromatin-modifying enzymes and transcription factors, it alters chromatin state and gene expression. [2] [4] |
| Acetyl-Lysine Recognition | Binding is mediated by a hydrophobic pocket formed by ZA and BC loops, with key interactions with a conserved asparagine residue. [1] | Conserved Binding Mode: Its structure allows excellent shape complementarity with diverse BRD pockets, explaining its high, broad affinity. [2] |
This compound's promiscuity and potency are demonstrated by direct binding measurements and observations of its rapid impact on transcription.
The following table shows a selection of this compound's dissociation constants (KD) for various human bromodomains, demonstrating its nanomolar-range potency. KD values were determined by Isothermal Titration Calorimetry (ITC). [2]
| Bromodomain | KD (nM) | Bromodomain | KD (nM) |
|---|---|---|---|
| BRD4(1) | 41.8 ± 2.8 | BRD2(2) | 50.3 ± 5.0 |
| BRD4(2) | 39.7 ± 2.2 | BRD3(1) | 91.7 ± 5.3 |
| BRDT(1) | 40.2 ± 2.8 | BRD1 | 1,653 ± 66 |
| BRD9 | 41.7 ± 3.8 | BAZ2A | 3,745 ± 291 |
| BRD3(2) | 50.0 ± 4.7 | PCAF | 4,700 (est.) |
Advanced RNA profiling techniques have been used to decipher the direct and rapid transcriptional changes caused by epigenetic compounds like this compound.
This compound has been utilized in various disease models to investigate the biological consequences of broad bromodomain inhibition.
This application aims to flush out the hidden HIV-1 reservoir so it can be eliminated by the immune system or antiretroviral therapy. [6]
Research has explored this compound's effect in targeting bromodomain-containing proteins like BPTF, which is activated in some breast cancers. [7]
Experimental Workflow:
Key Results: BPTF knockdown suppressed cancer cell proliferation, induced apoptosis, and inhibited the PI3K pathway. [7] This compound, particularly when combined with Gedatolisib, produced significant anti-tumor effects in TNBC xenograft models, suggesting a rational combination therapy. [7]
For researchers planning experiments, here are the key practical details for using this compound.
| Parameter | Specification | Notes |
|---|---|---|
| Molecular Weight | 404.4 g/mol | [8] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | 20-25 mg/mL in DMSO | Clear solution. [8] [4] |
| Stock Solution | 10 mM in DMSO | Reconstitute 5 mg in 1.23 mL DMSO. [8] |
| Storage | -20°C, desiccated | Lyophilized powder stable 24 months; solution stable 3 months at -20°C. Aliquot recommended. [8] |
| Working Concentration | Varies (0.1 µM - 10 µM) | Dose-dependent effects observed from 0.1 µM; common in vitro range is 1-2.5 µM. [2] [6] |
This compound's value lies in its utility as a tool compound for target identification and pathway discovery. Its broad-spectrum activity helps identify cellular processes where bromodomains have a regulatory function, inspiring the development of more selective inhibitors. [2] The direct transcriptional profiling methods it helped validate are now being applied at scale to profile over 80 epigenetic compounds, refining our understanding of their specificities and mechanisms. [5]
Bromosporine functions upstream in transcriptional regulation by broadly targeting bromodomains (BRDs), which are acetyl-lysine-dependent reader modules found in many proteins involved in chromatin remodeling and transcription [1] [2] [3]. The core mechanism can be broken down into three levels:
The following diagram illustrates this upstream mechanism and the central role of BET proteins:
This compound's promiscuity is quantified by its nanomolar affinity for a wide range of BRDs. The table below summarizes its binding affinity (KD) for a selection of human bromodomains, as determined by Isothermal Titration Calorimetry (ITC) [2]:
| Bromodomain Protein | KD (nM) | Notes / Subfamily |
|---|---|---|
| BRD4(1) | 41.8 | BET Family |
| BRD4(2) | 39.7 | BET Family |
| BRDT(1) | 40.2 | BET Family |
| BRD9 | 41.7 | SWI/SNF (BRD7/9) |
| BRD2(2) | 50.3 | BET Family |
| BRD3(2) | 50.0 | BET Family |
| TAF1L(2) | 43 | Family VII |
| BRD1 | 1,653 | |
| BAZ2A | 3,745 | |
| PCAF | 4,700 (4.7 µM) | HAT (Family I) |
The role of this compound in upstream transcriptional regulation is supported by several key studies:
This foundational study used this compound as a tool to dissect the functional importance of various BRDs in transcription [1] [2].
This compound was shown to reactivate latent HIV-1, revealing a specific upstream pathway it modulates [5].
The experimental workflow for these studies is summarized below:
For researchers, this compound's primary utility lies in its ability to rapidly identify whether a biological process or disease model is driven by bromodomain activity.
1. Introduction Bromosporine is a promiscuous bromodomain and extra-terminal (BET) inhibitor that broadly targets BET proteins like BRD2, BRD3, BRD4, and BRDT, as well as some non-BET bromodomains such as BRD9 [1] [2] [3]. Its ability to reactivate latent HIV-1 via the "Shock and Kill" strategy has been demonstrated in various cell line models and primary cells from ART-suppressed patients, with research indicating it acts by increasing CDK9 T-loop phosphorylation and competing with the HIV-1 Tat protein for binding to the viral genome [4] [5] [6].
2. Material Preparation
3. Experimental Protocols The following workflow outlines a standard procedure for evaluating this compound's effect on latent HIV-1 reactivation in cell models, synthesizing methods from key studies.
Cell Culture and Treatment
HIV-1 Reactivation Analysis
Combination Treatment Protocol To test for synergistic reactivation, this compound can be combined with other latency reversing agents (LRAs).
4. Key Findings and Data Summary The tables below summarize quantitative data from key studies on this compound's efficacy.
Table 1: Efficacy of this compound in Latent HIV-1 Cell Models
| Cell Model | This compound Concentration | Treatment Duration | Readout | Result | Reference |
|---|---|---|---|---|---|
| J-Lat C11 | 2.5 µM | 72 hours | % GFP+ cells | 85.6% | [4] [6] |
| J-Lat C11 | 0.1 µM to 2.5 µM | 72 hours | % GFP+ cells | Increase from 6.88% to 87.7% | [4] [6] |
| J-Lat A10.6 | 2.5 µM | 72 hours | % GFP+ cells | Significant dose-dependent increase | [4] [6] |
Table 2: Synergistic Reactivation of Latent HIV-1
| Treatment | Concentration | Effect (GFP+ % in C11 cells) | Bliss Independence Prediction | Synergy? | Reference |
|---|---|---|---|---|---|
| This compound | 0.25 µM | ~7.5% | - | - | [4] [6] |
| Prostratin | 0.2 µM | ~24% | - | - | [4] [6] |
| Bromo + Prostratin | 0.25 µM + 0.2 µM | ~76.5% (above control) | 21.3% | Yes | [4] [6] |
| TNF-α | 10 ng/mL | ~5% | - | - | [4] [6] |
| Bromo + TNF-α | 0.25 µM + 10 ng/mL | ~14.6% (above control) | 2.87% | Yes | [4] [6] |
5. Proposed Mechanism of Action The proposed mechanism by which this compound reactivates latent HIV-1 involves competition at the viral promoter and facilitation of transcriptional elongation, as illustrated below.
6. Critical Considerations for Researchers
This compound is a potent, non-selective bromodomain inhibitor that has emerged as a valuable chemical probe in oncology research, particularly for investigating epigenetic mechanisms in hematological malignancies. This small molecule inhibitor exhibits broad-spectrum activity across multiple bromodomain families, making it a useful tool for understanding the complex roles of epigenetic readers in cancer biology [1] [2]. In the context of leukemia research, this compound has demonstrated significant anti-proliferative effects across various acute myeloid leukemia (AML) cell lines, positioning it as a promising candidate for mechanistic studies and combination therapy development [2].
The therapeutic potential of bromodomain inhibition in leukemia is supported by multiple studies highlighting the critical role of epigenetic regulators in hematopoietic malignancies. Acute myeloid leukemia represents a diverse group of blood cancers characterized by genetic, phenotypic, and clinical heterogeneity, creating challenges for targeted therapeutic development [3]. The dependence of AML cells on specific bromodomain-containing proteins, including BRD4 and BRD9, has been well-established in preclinical models, providing a strong rationale for investigating pan-bromodomain inhibitors like this compound in this disease context [4] [5].
The following table summarizes the reported effective concentrations of this compound across various leukemia cell lines based on experimental data:
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effects | Citation |
|---|---|---|---|---|---|
| MV4;11 | AML | 0.1, 0.5 and 1 μM | 6-10 days | Dose-dependent inhibition | [2] |
| KASUMI-1 | AML | 0.1, 0.5 and 1 μM | 6-10 days | Dose-dependent inhibition | [2] |
| OCI-AML3 | AML | 0.1, 0.5 and 1 μM | 6-10 days | Dose-dependent inhibition | [2] |
| K562 | CML | 0.1, 0.5 and 1 μM | 6-10 days | Dose-dependent inhibition | [2] |
| Various AML cells | AML | 2.5 μM | 72 hours | Activated HIV-1 replication in latent HIV-1 J-Lat clone C11 cells | [2] |
When designing experiments with this compound in leukemia models, several factors require careful consideration:
Time-dependent effects: The anti-leukemic activity of this compound becomes more pronounced with extended exposure, with optimal effects typically observed between 6-10 days of treatment in proliferation assays [2]
Cell line variability: While the table above provides general guidance, researchers should note that individual cell lines may exhibit varying sensitivity to this compound based on their genetic background, expression of target bromodomains, and dependency on specific epigenetic regulators
Solubility and stability: this compound is typically prepared in DMSO stock solutions at concentrations up to 51.7 mg/mL (127.83 mM), with working aliquots stored at -20°C to maintain stability [6]
Materials Required:
Procedure:
Cell Culture Maintenance:
This compound Stock Solution Preparation:
Working Solution Preparation:
Experimental Workflow:
Detailed Steps:
Cell Plating:
Compound Treatment:
Proliferation Assessment:
Data Analysis:
Cell Cycle Analysis Procedure:
Apoptosis Assessment:
Western Blot Analysis:
This compound exerts its anti-leukemic effects through promiscuous targeting of multiple bromodomains, which are evolutionarily conserved protein modules that recognize acetylated lysine residues on histone tails and other proteins [1] [7]. This broad inhibition profile distinguishes this compound from more selective BET inhibitors like JQ1 and enables simultaneous targeting of multiple epigenetic regulators involved in leukemia maintenance.
The following diagram illustrates the key signaling pathways affected by this compound in leukemia cells:
Key mechanistic insights:
BRD9 inhibition: this compound directly targets BRD9, a subunit of the ncBAF chromatin-remodeling complex that sustains MYC transcription in AML cells [4] [8]. Genetic studies have demonstrated that BRD9 is required for AML cell proliferation, with knockdown resulting in cell cycle arrest and differentiation [4]
Broad bromodomain targeting: Beyond BRD9, this compound exhibits nanomolar affinity for at least 13 different bromodomains and low micromolar activity against 12 additional bromodomains, creating a complex polypharmacology profile that simultaneously disrupts multiple oncogenic transcriptional programs [1]
Metabolic effects: Interestingly, other bromodomain inhibitors have been shown to create metabolic vulnerabilities in cancer cells under conditions of glucose deprivation, suggesting potential crosstalk between epigenetic regulation and metabolic pathways that may be relevant to this compound's mechanism [7]
The non-selective nature of this compound contrasts with the more targeted approach of selective BRD4 inhibitors like JQ1 [5] or BRD9-specific inhibitors like I-BRD9 [8]. This broad targeting profile may be advantageous in preventing resistance mechanisms that can emerge with selective inhibition but requires careful interpretation of phenotypic outcomes due to the multiplicity of targets affected.
When interpreting results from this compound treatment experiments:
EC₅₀/IC₅₀ values: The concentration causing 50% of maximal effect should be consistent across biological replicates for a given cell line. Significant variations may indicate issues with compound solubility, cell passage number, or assay conditions
Hill slope: The steepness of the dose-response curve provides information about the cooperativity of binding. Shallow slopes may suggest multi-target engagement, which is expected with this compound's promiscuous mechanism
Maximal efficacy: The plateau of the dose-response curve indicates the maximal biological effect achievable with this compound in a specific cellular context
| Problem | Potential Causes | Solutions |
|---|---|---|
| Inconsistent results between replicates | Compound precipitation, edge effects in plates | Pre-warm media before dilution, use interior wells, include vehicle controls |
| Poor potency compared to literature | Compound degradation, incorrect concentration | Prepare fresh stock solutions, verify concentrations spectrophotometrically |
| Excessive cytotoxicity in controls | DMSO toxicity, poor cell health | Keep DMSO ≤0.1%, ensure cells are in log-phase growth before plating |
| No dose-response observed | Incorrect cell density, overgrown cultures | Optimize seeding density, treat cells during logarithmic growth |
Based on emerging research with bromodomain inhibitors:
Chemosensitization approaches: Non-toxic concentrations of epigenetic modifiers like 3-bromopyruvate can boost chemotherapy effects in AML cells through pro-oxidant mechanisms [3]. Similar strategies could be explored with this compound
Sequential vs. concurrent treatment: The timing of this compound administration relative to other agents may significantly impact efficacy. Empirical testing of various sequences is recommended
Validation of synergy: Use combination index methods (Chou-Talalay) or Bliss independence models to distinguish synergistic from additive effects when combining this compound with other therapeutics
The table below summarizes the key chemical and handling information for Bromosporine that you will need for laboratory work.
| Property | Specification |
|---|---|
| CAS Number | 1619994-69-2 [1] [2] [3] |
| Molecular Formula | C17H20N6O4S [2] [4] [3] |
| Molecular Weight | 404.4 g/mol [2] [4] [3] |
| Purity | >98% [1] [2] |
| Solubility in DMSO | ≥ 40.4 mg/mL (∼100 mM) [3] |
| Primary Solvent | DMSO [2] [3] |
| Storage (Lyophilized Powder) | -20°C, desiccated [2] |
| Storage (Solution in DMSO) | -20°C [2] |
This section provides a step-by-step procedure for preparing a standard 10 mM this compound stock solution.
This compound is a broad-spectrum bromodomain inhibitor. The following workflow outlines its typical use in cell-based assays.
Key Points for Cell Assays:
This compound is a potent, broad-spectrum inhibitor of bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby "reading" epigenetic marks [1] [5]. Its primary mechanism is to disrupt the recruitment of chromatin-modifying complexes and transcriptional regulators to acetylated chromatin.
Key research applications based on its biological activity include:
This compound is characterized as a promiscuous bromodomain inhibitor. It broadly targets many of the 61 human bromodomains with nanomolar affinity, including BET proteins (BRD2, BRD3, BRD4, BRDT) and non-BET proteins like BRD9. It functions by occupying the acetyl-lysine binding pocket, thereby disrupting the interaction between bromodomain-containing proteins and acetylated histones or transcription factors. This leads to the modulation of gene expression programs critical for cancer cell proliferation and survival [1] [2].
The table below summarizes quantitative data on the effects of this compound on cancer cell proliferation from key studies.
Table 1: In Vitro Anti-Proliferative Effects of this compound in Cancer Models
| Cancer Type | Cell Line/Model | This compound Treatment | Key Findings on Proliferation & Viability | Citation |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 (TNBC), MCF-7 (ER+) | Used in combination with other agents (e.g., PI3K inhibitor) | Significant anti-tumor effects in culture; synergism observed in combination therapies [3]. | |
| Colorectal Cancer (CRC) | CRC cell lines | 0-1000 nM for 72 hours; combined with 5-FU | Synergistic inhibition of cell growth; distinct increase in G1 phase arrest when combined with 5-FU [4]. | |
| Acute Myeloid Leukemia (AML) | AML cell lines | 0.1, 0.5 and 1 μM over 6-10 days | Inhibition of AML cells in a dose-dependent manner [4]. | |
| Leukemia | Leukemic cell lines | Not specified in excerpt | Strong anti-proliferative activity and inhibition of clonogenic growth, comparable to pan-BET inhibitor JQ1 [1]. | |
| General Toxicity (Non-Cancer) | Primary CD4+ T cells | 1-50 μM for 48 hours | No marked toxicity observed, indicating a potential selective window [4]. |
The following diagram illustrates the conceptual workflow for assessing this compound's anti-cancer activity in vitro, from hypothesis to mechanistic investigation.
This protocol is adapted from methods used across multiple studies [3] [4].
This protocol is crucial for assessing long-term proliferative potential and is based on established methods [1] [3].
This protocol is synthesized from descriptions in the search results [3] [4].
The following diagram outlines the proposed signaling pathways through which this compound exerts its anti-cancer effects, based on the literature.
This compound serves as a potent, broad-spectrum tool compound for investigating the role of bromodomains in cancer cell proliferation. The protocols outlined provide a foundation for conducting robust in vitro experiments. Researchers are encouraged to tailor the concentration, duration, and combination partners based on their specific cell models and research objectives.
Bromodomains are evolutionarily conserved protein modules that function as "readers" of acetylated lysine residues on histone tails and other transcription-associated proteins. These domains play crucial roles in epigenetic regulation by recruiting chromatin-modifying complexes to specific genomic locations, thereby influencing gene expression patterns in both normal physiology and disease states [1] [2]. The human genome encodes approximately 61 bromodomains across 42 diverse proteins, which can be classified into eight distinct subfamilies based on structural and sequence similarities [3] [1]. The BET (bromodomain and extra-terminal) subfamily, comprising BRD2, BRD3, BRD4, and BRDT, has received particular attention in drug discovery due to its established roles in cancer and inflammatory diseases [4] [2].
This compound was developed as a promiscuous bromodomain inhibitor with nanomolar affinity for numerous bromodomains, creating a valuable chemical tool for identifying cellular processes regulated by these domains [3]. Unlike selective inhibitors that target specific bromodomains, this compound's broad targeting profile makes it particularly useful for exploring the functional roles of bromodomains across different subfamilies and identifying which bromodomains might be master regulators in specific biological contexts [3]. Structural analyses reveal that this compound adopts a conserved binding mode across diverse bromodomains, inserting into the acetyl-lysine binding cavity and engaging the conserved asparagine residue while extending its sulfonamide substituent toward the ZA-loop binding channel [3] [5].
Table 1: Key Structural Features of Bromodomains
| Structural Element | Description | Functional Role |
|---|---|---|
| Overall Fold | Left-handed bundle of four alpha helices (αZ, αA, αB, αC) | Conserved structural scaffold |
| Loop Regions | ZA loop (connecting αZ and αA), BC loop (connecting αB and αC) | Form acetyl-lysine binding site |
| KAc Binding Site | Hydrophobic cavity between ZA and BC loops | Recognizes acetylated lysine residues |
| Conserved Residue | Asparagine in canonical bromodomains | Forms hydrogen bonds with acetyl group |
| Structural Variations | ZA channel, WPF shelf, gatekeeper residue | Confer selectivity toward different inhibitors |
This compound (BSP) represents a strategic tool compound in bromodomain research, deliberately designed to overcome the selectivity challenges inherent in targeted bromodomain inhibition. Its development was inspired by the approach taken with the non-selective kinase inhibitor staurosporine, which has served as a versatile tool for studying phosphorylation-dependent cellular processes [3]. This compound was optimized from a dicyclic triazolopyridazine core scaffold through several iterations to enhance its interactions with the conserved structural elements shared across diverse bromodomains while minimizing interactions with subfamily-unique features that confer selectivity [3]. This design strategy explains this compound's unusually broad targeting profile compared to most bromodomain inhibitors developed to date.
Biophysical characterization using isothermal titration calorimetry (ITC) has demonstrated this compound's nanomolar affinity for multiple bromodomains. For BRD4(1), this compound exhibits a KD of 41.8 nM, while for BRD9 it shows a KD of 41.7 nM [3]. The compound also displays strong binding to previously untargeted bromodomains such as TAF1L(2) (KD = 43 nM) and provides a novel chemical starting point for bromodomains that had previously been targeted with only weak compounds, such as PCAF (BSP KD = 4.7 μM) [3]. High-resolution crystal structures of this compound in complex with various bromodomains, including BRD9 (PDB: 5IGM) and the first bromodomain of BRD4, reveal a common binding mode in which the inhibitor engages the conserved asparagine while extending toward the ZA-loop channel [3] [5].
Table 2: this compound Binding Affinities for Selected Bromodomains
| Bromodomain | KD (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
|---|---|---|---|---|
| BRD4(1) | 41.8 ± 2.8 | -9.73 | -11.09 | -1.36 |
| BRD4(2) | 39.7 ± 2.2 | -9.77 | -6.60 | 3.17 |
| BRD9 | 41.7 ± 3.8 | -9.73 | -8.75 | 0.98 |
| BRD2(1) | 97.1 ± 6.7 | -9.25 | -7.90 | 1.34 |
| BRD3(1) | 91.7 ± 5.3 | -9.08 | -10.02 | -0.95 |
| TAF1L(2) | 43.0 ± 4.0 | -9.70 | -8.10 | 1.60 |
Molecular dynamics (MD) simulations provide powerful insights into the conformational dynamics and binding mechanisms of bromodomain-inhibitor complexes at atomic resolution. For this compound-bromodomain systems, proper initial structure preparation is essential for generating physiologically relevant simulation trajectories. The protocol typically begins with obtaining the crystal structure of the bromodomain-bromosporine complex from the Protein Data Bank (e.g., PDB: 5IGM for BRD9-BSP complex) [5]. The protein structure should be processed by adding hydrogen atoms using standard protonation states at physiological pH (7.0-7.4), with particular attention to histidine tautomers based on their local environment. The this compound force field parameters can be generated using the General AMBER Force Field (GAFF) with RESP partial charges derived from quantum mechanical calculations at the HF/6-31G* level or similar basis sets [4].
The prepared bromodomain-bromosporine complex should be solvated in a cubic water box with a minimum 10-12 Å padding between the protein and box edges using explicit water models such as TIP3P [4] [6]. Appropriate counterions (typically Cl⁻) should be added to neutralize the system charge, with additional ions included to simulate physiological salt concentrations (e.g., 150 mM NaCl) [4]. The complete system then undergoes energy minimization using a two-step protocol: first restraining heavy atoms with 500-1000 steps of steepest descent followed by 500-1000 steps of conjugate gradient minimization, then performing unrestricted minimization of the entire system using the same step sequence. This preparation ensures steric clashes are removed while maintaining the overall protein structure [4] [6].
After system preparation, equilibration phases are critical for gradually relaxing the system before production dynamics. The standard protocol includes: (1) Heating phase: Gradually increasing system temperature from 0 K to 310 K over 50-100 ps using the Langevin thermostat with a collision frequency of 1-5 ps⁻¹ while restraining heavy atoms with harmonic potentials; (2) Density equilibration: Running 50-100 ps of simulation at constant pressure (1 atm) using the Berendsen or Langevin barostat while maintaining restraints on protein heavy atoms; and (3) Unrestrained equilibration: Conducting 500 ps - 1 ns of simulation without restraints to allow full relaxation of the system [4] [6].
Production MD simulations for bromodomain-bromosporine complexes are typically performed for 100-500 ns, depending on the specific research questions and computational resources [4] [6]. Simulations should use a 2 fs integration time step with constraints applied to all bonds involving hydrogen atoms using the SHAKE algorithm [4]. Long-range electrostatic interactions can be handled using the Particle Mesh Ewald (PME) method with a 8-10 Å direct space cutoff, while van der Waals interactions should be smoothly truncated at the same cutoff distance [4]. Temperature control is best maintained at 310 K using the Langevin thermostat with a collision frequency of 1-2 ps⁻¹, and pressure control at 1 atm using the Langevin barostat with a pressure relaxation time of 1-2 ps [4] [6]. Coordinates should be saved every 10-100 ps for subsequent analysis, with simulation replicates recommended to assess convergence and reproducibility [4].
Post-simulation analysis of MD trajectories provides critical insights into bromodomain dynamics and this compound binding mechanisms. The root mean square deviation (RMSD) of protein backbone atoms should be calculated to assess system stability and convergence, with values typically stabilizing below 2.5 Å for well-equilibrated bromodomain systems [6]. The root mean square fluctuation (RMSF) of Cα atoms reveals regions of structural flexibility, particularly important for analyzing the dynamic ZA and BC loops that form the acetyl-lysine binding site [4] [6]. For bromodomain-bromosporine complexes, special attention should be paid to conformational changes in the ZA loop, as this region often undergoes significant structural rearrangements upon inhibitor binding [6].
Principal component analysis (PCA) applied to the MD trajectories can identify the essential collective motions that dominate bromodomain dynamics [4]. The cross-correlation matrix of atomic fluctuations reveals coupled motions between different structural regions, highlighting allosteric networks that may influence this compound binding [4] [6]. For deeper insights into conformational sampling, Markov state models (MSMs) can be constructed to identify metastable states and their transition probabilities, providing a kinetic framework for understanding bromodomain conformational dynamics [6]. These analyses have revealed that this compound binding reduces flexibility in the ZA and BC loops, stabilizing specific sub-states of the binding pocket that may explain its promiscuous targeting across multiple bromodomains [6].
Binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method provide quantitative estimates of this compound affinity across different bromodomains [4]. The standard protocol involves extracting 500-1000 evenly spaced snapshots from the equilibrated portion of the MD trajectory (typically after RMSD stabilization) and calculating the binding free energy for each frame using the formula:
ΔGbind = Gcomplex - Gprotein - Gligand = ΔEMM + ΔGsolv - TΔS
where ΔEMM represents the gas-phase molecular mechanics energy (electrostatic + van der Waals), ΔGsolv is the solvation free energy (polar + nonpolar components), and TΔS accounts for conformational entropy changes [4]. For bromodomain-bromosporine systems, the enthalpic contributions typically dominate the binding affinity, with van der Waals interactions playing a particularly important role in the hydrophobic acetyl-lysine binding pocket [4].
Per-residue energy decomposition identifies specific bromodomain residues that contribute most significantly to this compound binding. For most bromodomains, the conserved asparagine that coordinates the acetyl-mimicking moiety makes substantial contributions, along with hydrophobic residues lining the ZA and BC channels [4] [3]. Additionally, computational alanine scanning can be performed by computationally mutating each binding site residue to alanine and recalculating binding energies, revealing hotspot residues such as Phe83 in BRD4 whose mutation significantly impairs this compound binding [4]. These analyses help explain the structural basis of this compound's promiscuity while identifying potential avenues for developing more selective inhibitors.
Experimental validation of this compound binding is essential for confirming computational predictions and establishing structure-activity relationships. Surface plasmon resonance (SPR) provides quantitative data on binding kinetics (association/dissociation rates) and affinity, with this compound typically showing rapid association and moderate dissociation rates across its bromodomain targets [3] [7]. Isothermal titration calorimetry (ITC) directly measures the thermodynamic parameters of binding (ΔH, ΔS, and KD), revealing that this compound binding is primarily enthalpy-driven for most bromodomains, with favorable van der Waals interactions and hydrogen bonding compensating for entropy losses associated with conformational restriction [3].
For lower-throughput screening or challenging bromodomains, biophysical techniques such as protein-observed 19F (PrOF) NMR and AlphaScreen assays provide complementary approaches for characterizing this compound binding [7]. PrOF NMR involves incorporating fluorinated reporters into the bromodomain and monitoring chemical shift changes upon this compound binding, while AlphaScreen measures competitive displacement of acetylated histone peptides from bromodomains [7]. These techniques are particularly valuable for fragment-based drug discovery campaigns and for characterizing weak binders that may serve as starting points for medicinal chemistry optimization. Agreement between computational predictions and experimental results builds confidence in the simulation methodologies and provides a robust framework for guiding inhibitor design.
High-resolution structural information is invaluable for validating MD simulations and understanding the molecular basis of this compound's broad specificity. X-ray crystallography of bromodomain-bromosporine complexes (e.g., PDB: 5IGM) reveals the conserved binding mode in which this compound inserts into the acetyl-lysine binding pocket, engaging the conserved asparagine while extending its sulfonamide substituent toward the ZA-loop channel [3] [5]. The structures show excellent shape complementarity between this compound and diverse acetyl-lysine binding sites, explaining its high binding potency across multiple bromodomains [3].
When crystallography is challenging, solution NMR spectroscopy can provide structural information and dynamics data on this compound binding. 1H-15N HSQC spectra reveal chemical shift perturbations upon this compound binding, particularly in the ZA and BC loops that form the acetyl-lysine recognition site [1] [8]. For bromodomains that remain difficult to characterize structurally, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map this compound binding sites by identifying regions with reduced deuterium uptake upon complex formation, indicating protection from solvent exchange due to direct binding or allosteric effects [7]. These experimental structural biology approaches not only validate MD simulations but also provide starting points for more accurate simulations and guide the design of more selective bromodomain inhibitors.
The following workflow diagram illustrates the integrated computational and experimental approach for studying this compound-bromodomain interactions:
System instability during MD simulations occasionally occurs with bromodomain-bromosporine systems, particularly due to the flexible loop regions. If simulations show excessive RMSD fluctuations (>3-4 Å), consider: (1) Extending the equilibration phase to allow more complete relaxation of the solvent and protein; (2) Applying position restraints to protein backbone atoms during initial equilibration, gradually releasing them; and (3) Verifying parameterization of this compound, particularly partial charges and torsion parameters [4] [6]. If binding free energy calculations show poor convergence, increase the number of snapshots used for analysis (1000+ frames) and ensure the simulation has reached proper equilibrium before sampling [4].
Discrepancies between computational and experimental results require systematic troubleshooting. If MM/GBSA predictions contradict experimental binding affinities, verify the: (1) Dielectric constant used for the GB calculation (internal=1-2, external=80); (2) Entropy contributions which are often computationally expensive but can be estimated using normal mode analysis or quasi-harmonic approximations; and (3) Solvation model parameters which may need adjustment for specific bromodomains [4]. When crystallographic validation shows different binding modes than predicted by docking, consider running ensemble docking against multiple conformations from MD simulations or using induced-fit docking protocols that allow protein flexibility [6]. For systems showing particularly challenging dynamics, extended simulation timescales (µs+) or enhanced sampling methods such as Gaussian accelerated MD may be necessary to adequately sample relevant conformational states [6].
The integrated application of molecular dynamics simulations and experimental biophysical techniques provides a powerful framework for understanding the binding mechanisms and promiscuous targeting profile of this compound across diverse bromodomains. The protocols outlined in this document establish standardized approaches for system preparation, simulation parameters, trajectory analysis, and experimental validation that can be applied to both basic research and drug discovery efforts targeting bromodomains. As MD methodologies continue to advance, several emerging techniques show particular promise for bromodomain research, including Gaussian accelerated MD for enhanced conformational sampling, constant-pH MD for investigating pH-dependent binding, and kinetic network models for predicting residence times and binding pathways [6].
The comprehensive characterization of this compound's broad targeting specificity serves as a valuable case study in privileged scaffold development for epigenetic targets. The insights gained from these studies can guide the design of both more selective inhibitors for specific bromodomains and improved pan-bromodomain tools for probing bromodomain biology in cellular systems. As structural information continues to expand for less-characterized bromodomains, the protocols described here will enable researchers to efficiently characterize new ligands and optimize therapeutic candidates targeting this important class of epigenetic readers.
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for measuring the binding between a bromodomain and an acetylated histone peptide, and for screening inhibitors that disrupt this interaction [1] [2].
The diagram below illustrates the core competitive binding principle of this assay:
In the absence of an inhibitor, the bromodomain and peptide interact, bringing the donor and acceptor close enough for a strong FRET signal. When a potent inhibitor like this compound is present, it binds to the bromodomain, displacing the acetylated peptide. This separation of the donor and acceptor results in a decrease in the FRET signal, which is quantitatively measured [1] [2].
Based on commercial bromodomain HTRF assays and published methodologies, the following table summarizes the common components and conditions used in these experiments [3] [1] [2]:
| Component | Typical Concentration / Amount | Description and Function |
|---|---|---|
| Bromodomain Protein | 60-120 nM | Recombinant protein (e.g., His-tagged or GST-tagged for detection). |
| Acetylated Peptide | ~200 nM | Biotinylated histone H4 peptide (e.g., tetra-acetylated on K5, K8, K12, K16). |
| Donor | ~2 nM | Streptavidin-conjugated cryptate (binds biotin on peptide). |
| Acceptor | ~10 nM | Anti-GST or Anti-His antibody conjugated to XL665 (binds tagged protein). |
| Assay Buffer | 50 mM HEPES (pH 7.0-7.5), 100-150 mM NaCl, 0.1 mg/mL BSA | Provides optimal pH and ionic strength for binding; may include detergents. |
| Assay Volume | 16-20 µL | Suitable for 384-well low-volume microplates. |
| Incubation | 60 min at 25°C | Performed in the dark to prevent fluorophore bleaching. |
The following workflow synthesizes the common steps from published bromodomain screening procedures [3] [1] [2]. You should optimize concentrations and timings for your specific bromodomain target.
After reading the plate, the data is processed to determine the inhibitory potency of this compound.
The persistent latent HIV reservoir remains the primary obstacle to achieving a complete cure for AIDS, despite the remarkable success of antiretroviral therapy (ART) in suppressing viral replication to undetectable levels. This reservoir, estimated to comprise 10⁵-10⁶ cells per patient, enables viral rebound within weeks of treatment interruption, necessitating lifelong ART that carries associated toxicities and costs. The "Shock and Kill" strategy has emerged as a promising curative approach, aiming to reactivate latent proviruses using latency reversing agents (LRAs) followed by immune-mediated clearance of infected cells while maintaining ART suppression.
Among the most promising LRAs are bromodomain and extraterminal domain (BET) inhibitors, which target epigenetic readers that regulate gene expression through recognition of acetylated lysine residues on histones. Bromosporine is a novel, broad-spectrum BET inhibitor that has demonstrated potent reactivation of latent HIV-1 alone and in combination with other LRAs. Its synergy with prostratin—a protein kinase C (PKC) activator—represents a particularly effective combinatorial approach that targets complementary mechanisms of HIV latency. This application note provides detailed protocols and experimental data supporting the use of this compound and prostratin for latent HIV reactivation in research settings, with the goal of facilitating further investigation into this promising therapeutic strategy [1] [2].
Jurkat-based latency models provide standardized, reproducible systems for initial screening of LRAs:
For translational relevance, primary cell models are essential:
The following workflow illustrates the experimental progression from cell line studies to primary cell validation:
The combination of this compound and prostratin demonstrates potent synergistic reactivation of latent HIV, surpassing the effects of either compound alone. This synergy arises from their complementary mechanisms: this compound enhances transcriptional elongation by modulating BET protein interactions with P-TEFb, while prostratin activates NF-κB signaling to initiate transcription. Quantitative data from C11 Jurkat cell experiments reveal this striking synergy [1].
Table 1: Synergistic Reactivation of Latent HIV in C11 Jurkat Cells
| Treatment Condition | Concentration | GFP+ Cells (%) | Fold Increase Over Control | Bliss Independence Prediction | Synergy Assessment |
|---|---|---|---|---|---|
| Mock (DMSO) | - | 0.8% | 1.0 | - | - |
| This compound alone | 0.25 µM | 7.5% | 9.4 | - | - |
| Prostratin alone | 0.2 µM | 23.9% | 29.9 | - | - |
| TNF-α alone | 10 ng/µl | 5.0% | 6.3 | - | - |
| This compound + Prostratin | 0.25 µM + 0.2 µM | 77.3% | 96.6 | 29.2% | Strong synergy |
| This compound + TNF-α | 0.25 µM + 10 ng/µl | 15.4% | 19.3 | 8.2% | Moderate synergy |
The Bliss independence model quantitatively confirms synergy, where the observed combination effect (77.3% GFP+ cells) substantially exceeds the predicted additive effect (29.2%) if the compounds acted through independent mechanisms. This model calculates expected combined effects as E_expected = E_A + E_B - (E_A × E_B), where E_A and E_B are the individual effects. The profound synergy between this compound and prostratin suggests their mechanisms converge on complementary pathways essential for HIV reactivation [1].
Day 1: Cell Preparation
Day 2: Drug Treatment
Day 5: Analysis
This compound reactivates latent HIV primarily through modulation of the transcriptional elongation machinery. The compound broadly targets BET proteins (BRD2, BRD3, BRD4, BRDT), displacing them from acetylated chromatin. This displacement has particularly significant consequences for HIV transcription through several interconnected mechanisms:
P-TEFb Release and Activation: BRD4 normally sequesters positive transcription elongation factor b (P-TEFb) through interactions with its cyclin T1 subunit. This compound disrupts this interaction, increasing available active P-TEFb which phosphorylates RNA polymerase II and negative elongation factors, enabling productive transcriptional elongation [4] [5].
CDK9 T-Loop Phosphorylation: this compound treatment increases phosphorylation of CDK9 at threonine 186, enhancing its kinase activity and promoting Tat-mediated transactivation of the HIV LTR. This post-translational modification represents a crucial regulatory step in this compound's mechanism [1].
Tat Competition: BET proteins, particularly BRD4, compete with HIV Tat for P-TEFb binding. This compound inhibits this competition, favoring Tat-P-TEFb complex formation and recruitment to the TAR RNA element, thereby dramatically enhancing viral transcription processivity [1] [6].
The following diagram illustrates the molecular mechanisms underlying this compound and prostratin synergy in reactivating latent HIV:
CDK9 Phosphorylation Analysis
Tat Transactivation Assay
Chromatin Immunoprecipitation (ChIP)
High-Throughput Screening Approach
Primary Cell Studies from ART-Treated Donors
Toxicity and Off-Target Assessment
Expected Results and Variations
Common Challenges and Solutions
Table 2: this compound Safety and Optimization Parameters
| Parameter | Recommended Range | Toxic Threshold | Assessment Method |
|---|---|---|---|
| Working Concentration | 0.1-5 µM | >10 µM | Dose-response curves |
| Treatment Duration | 18-72 hours | >96 hours | Time-course experiments |
| Primary Cell Viability | >85% | <70% | Propidium iodide exclusion |
| Global T Cell Activation | <15% CD69+ | >30% CD69+ | Flow cytometry |
| Plasma Stability | >80% after 24h | <50% after 24h | LC-MS/MS analysis |
| Solubility in Formulation | >1 mg/mL | <0.1 mg/mL | Visual inspection/HPLC |
The synergistic combination of this compound and prostratin represents a promising experimental approach for reactivating latent HIV reservoirs through complementary mechanisms targeting both transcriptional initiation and elongation. The detailed protocols provided herein enable researchers to systematically evaluate this combination across various latency models, from initial screening in cell lines to translational studies in primary cells from ART-treated donors.
The robust synergy observed between these agents—with combination effects significantly exceeding Bliss independence predictions—suggests their mechanisms converge on essential, non-redundant pathways controlling HIV latency. This combination approach aligns with the growing consensus that effective latency reversal will require targeting multiple restrictions simultaneously, particularly for reactivating the diverse reservoir composition found in individuals.
Future research directions should include:
These application notes provide the foundational methodology for advancing this compound and prostratin combination therapy toward potential clinical application in HIV cure strategies [1] [2] [6].
This compound (BSP) is a promiscuous bromodomain inhibitor that exhibits broad targeting capabilities across multiple bromodomain families, making it an invaluable chemical tool for studying chromatin biology and epigenetic regulation. Unlike selective BET inhibitors, BSP demonstrates nanomolar affinity for at least 13 different bromodomains and low micromolar activity for 12 additional bromodomains, creating a versatile tool for identifying biological processes regulated by bromodomains [1]. The development of BSP was inspired by analogies to the non-selective kinase inhibitor staurosporine, designed to explore the consequences of broadly targeting bromodomains in cellular systems. BSP's promiscuous binding profile makes it particularly useful for probing the functional roles of less-characterized bromodomains and understanding the complex multidomain architecture of bromodomain protein complexes.
Surface Plasmon Resonance (SPR) has emerged as a powerful biophysical technique for characterizing the binding interactions of bromodomain inhibitors like this compound. SPR provides real-time, label-free analysis of molecular interactions, yielding crucial information about binding kinetics (association and dissociation rates) and thermodynamic affinity (equilibrium dissociation constants). For promiscuous binders like BSP, SPR is particularly valuable as it enables direct comparison of binding capabilities across multiple bromodomain targets under consistent experimental conditions. This application note provides detailed protocols and methodological considerations for the comprehensive SPR characterization of this compound, drawing from validated approaches used in bromodomain research [2].
SPR technology measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface. When a ligand in solution binds to an immobilized target protein on the sensor chip, the accumulated mass alters the plasmon resonance angle, which is measured in resonance units (RU). For bromodomain studies, this enables direct observation of this compound binding events without requiring labeling that might alter its interaction properties.
The key parameters obtained from SPR analysis provide critical insights into the molecular mechanism of binding:
For this compound characterization, SPR has been successfully employed alongside other biophysical techniques such as isothermal titration calorimetry (ITC), X-ray crystallography, and circular dichroism to provide a comprehensive understanding of its binding properties [3]. The complementary nature of these techniques allows researchers to correlate structural information with thermodynamic and kinetic binding parameters.
The choice of sensor surface significantly impacts data quality in this compound characterization:
| Sensor Chip Type | Optimal Application | Advantages | Limitations |
|---|---|---|---|
| CM5 (carboxymethylated dextran) | General bromodomain immobilization | High capacity, well-characterized | Potential for nonspecific binding [4] |
| NTA (nitrilotriacetic acid) | His-tagged bromodomains | Directed orientation, regeneration | Requires histidine tags |
| SA (streptavidin) | Biotinylated bromodomains | Stable surface, oriented immobilization | Requires biotinylation |
Bromodomain Preparation: Recombinant bromodomains should be expressed and purified to >95% homogeneity. Both full-length bromodomain-containing proteins and isolated bromodomain constructs (typically 70-150 amino acids) can be used. The protein should be in SPR running buffer (25 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.005% Tween 20) to minimize buffer effects during immobilization [3].
Direct Amine Coupling Protocol:
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
Running Buffer: 25 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.005% Tween 20. Filter through 0.22 μm membrane and degass thoroughly before use [3].
This compound Dilution Series: Prepare a 2-fold dilution series of this compound in running buffer with constant DMSO concentration (typically ≤1%). Suggested concentration range: 0.5 nM to 5 μM, adjusted based on expected K_D values. Include a zero concentration (buffer only) for reference subtraction.
For lower affinity interactions where kinetic measurements may be challenging, steady-state affinity measurements can be employed:
Reference Subtraction: Subtract responses from the reference flow cell to remove bulk refractive index changes and nonspecific binding
Double Referencing: Further subtract responses from the zero-concentration this compound injection to account for instrument drift and injection artifacts
Kinetic Analysis: Fit the processed data to appropriate binding models using the SPR instrument's software or third-party packages:
| Parameter | Acceptable Range | Significance |
|---|---|---|
| Chi² Value | <10% of R_max | Goodness of fit |
| U-value (U) | <1 for kₒff, kₒₙ | Parameter certainty |
| R_max | Theoretical ± 15% | Appropriate model |
| Residuals | Random distribution | Model appropriateness |
The promiscuous nature of this compound necessitates comprehensive profiling across multiple bromodomains. The following table summarizes representative affinity data obtained from SPR and complementary biophysical techniques:
Table 1: this compound Affinity Profile for Selected Bromodomains [1]
| Bromodomain | K_D (nM) | Method | Notes |
|---|---|---|---|
| BRD4(1) | 41.8 ± 2.8 | ITC | BET family, high affinity |
| BRD4(2) | 39.7 ± 2.2 | ITC | BET family, high affinity |
| BRD9 | 41.7 ± 3.8 | ITC/SPR | Non-BET, high affinity |
| TAF1L(2) | 43 | BLI/SPR | Novel target, high affinity |
| BRD2(1) | 97.1 ± 6.7 | ITC | BET family |
| BRD1 | 1653 ± 66 | ITC | Moderate affinity |
| BAZ2A | 3745 ± 291 | ITC | Lower affinity |
| PCAF | 4700 (4.7 μM) | ITC | Micromolar affinity |
Table 2: Experimental Conditions for SPR Characterization of Bromodomain Interactions [3] [2]
| Parameter | Specifications | Application Notes |
|---|---|---|
| Flow Rate | 30 μL/min | Balance between mass transport and sample consumption |
| Temperature | 25°C | Standard for biomolecular interactions |
| Contact Time | 60-180 s | Varies with affinity; longer for tighter binding |
| Dissociation Time | 120-300 s | Longer for slower dissociating complexes |
| DMSO Concentration | ≤1% | Minimize solvent effects |
| Protein Immobilization | 5,000-15,000 RU | Optimal surface density for most bromodomains |
Mass Transport Limitation: If binding rates show concentration dependence at higher flow rates, mass transport may be limiting. Increase flow rate to 50-100 μL/min or decrease immobilization level to alleviate this issue.
Non-Specific Binding: If significant response is observed on reference surface, include 0.1-1 mg/mL BSA in running buffer or increase Tween 20 concentration to 0.01% to reduce nonspecific interactions [3].
Regeneration Development: Systematically test different regeneration conditions using a high concentration of this compound. Common solutions include glycine-HCl (pH 2.0-3.0), NaOH (10-50 mM), NaCl (1-3 M), or SDS (0.01-0.05%).
Bivalent Ligand Analysis: For bivalent bromodomain inhibitors based on the this compound scaffold, additional complexities arise in data interpretation. Bivalent ligands can form multiple binding modes simultaneously, requiring more sophisticated analysis approaches [3]. Competition SPR can be employed to characterize this compound's ability to displace native ligands like acetylated histone peptides, providing insights into its mechanism of action in biological systems.
Cellular Extract Screening: SPR can be adapted to evaluate this compound binding to bromodomains in complex biological mixtures, providing information about binding selectivity in more physiologically relevant contexts.
Figure 1: SPR Experimental Workflow for this compound Characterization. This diagram outlines the key steps in designing and executing SPR experiments to characterize this compound binding to bromodomains.
Surface Plasmon Resonance provides a robust methodological platform for the comprehensive characterization of this compound's interactions with diverse bromodomain targets. The protocols outlined in this application note enable researchers to obtain high-quality kinetic and affinity data essential for understanding the promiscuous binding profile of this pan-bromodomain inhibitor. When properly executed, SPR analysis of this compound yields reproducible parameters that correlate well with data from complementary biophysical techniques such as ITC and structural biology approaches.
The versatility of SPR technology makes it particularly valuable for profiling compounds like this compound against multiple bromodomain targets, facilitating the identification of potential off-target interactions and providing insights into the structure-activity relationships that govern bromodomain inhibitor specificity. As the field of epigenetics continues to recognize the importance of multivalent interactions and complex formation in bromodomain function, SPR will remain an essential tool for characterizing next-generation bromodomain inhibitors derived from the this compound scaffold.
Bromosporine is a potent, pan-selective bromodomain (BRD) inhibitor that broadly targets multiple BRDs with nanomolar affinity, functioning as a valuable chemical tool for identifying BRD-regulated cellular processes and therapeutic targets [1] [2]. Its promiscuous binding profile makes it an ideal compound for initial epigenetic screening and for studying the functional roles of bromodomains in chromatin biology and cancer [1] [3].
Isothermal Titration Calorimetry (ITC) is a label-free, solution-based technique that directly measures the heat change (absorbed or released) during a binding event. It is the gold standard for comprehensively characterizing the thermodynamics of molecular interactions, providing simultaneous determination of binding affinity ((K_d)), stoichiometry ((n)), enthalpy ((ΔH)), and entropy ((ΔS)) [4] [5]. This document outlines standardized protocols and application notes for employing ITC to characterize the binding of this compound to various bromodomains.
ITC studies have quantified this compound's interaction with a wide panel of human bromodomains. The data below confirms its status as a broad-spectrum inhibitor.
Table 1: Thermodynamic Binding Profile of this compound for Selected Bromodomains, as Determined by ITC. Data adapted from [1].
| Bromodomain | (K_d) (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | N |
|---|---|---|---|---|---|
| BRD4(1) | 41.8 ± 2.8 | -9.73 | -11.09 | 1.36 | 0.94 |
| BRD4(2) | 39.7 ± 2.2 | -9.77 | -6.60 | -3.17 | 0.94 |
| BRDT(1) | 40.2 ± 2.8 | -9.76 | -13.16 | 3.40 | 1.02 |
| BRD9 | 41.7 ± 3.8 | -9.73 | -8.75 | -0.98 | 1.00 |
| BRD2(1) | 97.1 ± 6.7 | -9.25 | -7.90 | -1.34 | 1.00 |
| BRD3(1) | 91.7 ± 5.3 | -9.08 | -10.02 | 0.95 | 1.00 |
| TAF1L(2) | 43.0 | -9.70 | -5.10 | -4.60 | Not Specified |
| BRD1 | 1,653 ± 66 | -7.62 | -7.32 | -0.30 | 1.01 |
| BAZ2A | 3,745 ± 291 | -7.16 | -3.04 | -4.12 | 1.05 |
Table 2: Comparison of Pan-Selective and Selective Bromodomain Inhibitors. Data compiled from [1] [3] [2].
| Inhibitor | Chemical Class | Primary Targets | Key Characteristics |
|---|---|---|---|
| This compound (BSP) | Tricyclic chemotype derivative | Pan-selective (e.g., BRD4(1), BRD9, TAF1L(2)) | Broad nanomolar activity; tool for target identification [1]. |
| JQ1 | Thienodiazepine | BET Family (BRD2,3,4, BRDT) | First-generation, well-characterized BET inhibitor [3]. |
| I-BET151 | Benzodiazepine | BET Family | Structurally distinct BET inhibitor used in cellular studies [3]. |
| Compound 3 | Acyl Pyrrole | Pan-selective (23 BDs with <5 μM (K_d)) | Novel pan-selective chemotype with high cell activity [2]. |
The following protocol is adapted from established ITC methodologies [6] [5] and applied specifically to bromodomain-ligand interactions.
ITC measures binding by detecting the heat flow required to maintain thermal equilibrium between a sample cell and a reference cell as a ligand is titrated into a macromolecule solution [4] [6]. The integrated heat per injection as a function of the molar ratio is fit to a binding model to extract thermodynamic parameters.
Sample Preparation
Instrument Loading and Setup
Experimental Parameter Configuration Configure the ITC control software with the following typical parameters [1] [6]:
Data Collection
Data Analysis
The experimental workflow for this protocol is summarized in the diagram below.
The thermodynamic profile of this compound obtained by ITC provides deep insights for drug discovery:
ITC is an indispensable technique for the rigorous biophysical characterization of this compound. The protocols and data outlined herein provide researchers with a framework for obtaining high-quality thermodynamic data that can drive decision-making in epigenetic drug discovery programs. The application of ITC confirms this compound's role as a versatile, broad-spectrum chemical probe and a foundational tool for exploring the biological and therapeutic potential of the bromodomain family.
This compound is a novel promiscuous bromodomain and extraterminal (BET) domain inhibitor that has emerged as a promising candidate for HIV-1 latency reversal as part of the "shock and kill" cure strategy. Unlike more selective BET inhibitors such as JQ1, this compound broadly targets multiple BET family proteins including BRD2, BRD3, BRD4, and BRDT, potentially enhancing its efficacy as a latency reversing agent (LRA) [1] [2]. The establishment of HIV-1 latency occurs when integrated provirus becomes transcriptionally silent in host cells, particularly resting CD4+ T-cells and cells of the monocyte-macrophage lineage, creating persistent reservoirs that are refractory to antiretroviral therapy (ART) and immune-mediated clearance [1]. The molecular basis for this compound's activity stems from its ability to disrupt the interaction between BET proteins and acetylated histones, thereby altering the transcriptional landscape and facilitating reactivation of latent HIV-1 provirus [2].
The HIV-1 Long Terminal Repeat (LTR) serves as the viral promoter that drives HIV-1 gene expression. In latent provirus, the LTR is maintained in a transcriptionally repressed state through multiple mechanisms including epigenetic silencing and limited availability of key host transcription factors. BET proteins, particularly BRD4, play a crucial role in maintaining this repressed state by competing with the viral transactivator protein Tat for binding to Positive Transcription Elongation Factor b (P-TEFb), a complex essential for productive transcriptional elongation [1] [2]. This compound targets this regulatory axis by inhibiting BET protein function, thereby facilitating Tat-mediated recruitment of P-TEFb to the HIV-1 LTR and promoting viral transcriptional elongation [1].
J-Lat Clones: These well-characterized T-cell models contain integrated HIV-1 provirus with GFP replacing essential viral genes, enabling direct quantification of reactivation through fluorescence detection.
THP-1 Macrophage Model: Differentiated THP-1 cells resembling monocyte-derived macrophages provide a model for studying latency in myeloid cells, which constitute an important HIV-1 reservoir [5].
Table 1: Key Reagents for this compound HIV-1 Reactivation Assays
| Reagent | Specifications | Source/Example | Purpose |
|---|---|---|---|
| This compound | ≥98% purity, 10 mM stock in DMSO | Cayman Chemical, Catalog #11187 | BET inhibitor for latency reversal |
| J-Lat Cells | Various clones (A2, A72, 10.6, etc.) | NIH AIDS Reagent Program | Latent HIV-1 cell models |
| TNF-α | 100 ng/μL stock in sterile H₂O | PeproTech, Catalog #300-01A | Positive control for reactivation |
| Cell Culture Medium | RPMI 1640 with L-glutamine | Mediatech, Catalog #10-040-CV | Cell maintenance and treatment |
| Flow Cytometry Antibodies | CD4 V450, CD3 V500, CD8 PerCP | BD Bioscience | Immune phenotyping |
For models not employing fluorescent reporters, intracellular HIV-1 p24 antigen detection provides an alternative method for quantifying reactivation:
Table 2: this compound Reactivation Efficacy Across Experimental Models
| Experimental Model | This compound Concentration | Treatment Duration | Reactivation Readout | Key Findings | Reference |
|---|---|---|---|---|---|
| C11 J-Lat Cells | 2.5 μM | 72 hours | % GFP+ cells by flow cytometry | 85.6% reactivation vs. minimal background | [2] |
| A10.6 J-Lat Cells | 2.5 μM | 72 hours | % GFP+ cells by flow cytometry | Dose-dependent reactivation, up to ~40% | [2] |
| Primary CD4+ T-cells (ART-treated donors) | 2.5 μM | 18 hours | HIV-1 full-length transcripts by RT-PCR | Significant induction vs. untreated controls | [1] [2] |
| C11 Cells + this compound/Prostratin | 0.25 μM + 0.2 μM | 72 hours | % GFP+ cells by flow cytometry | Synergistic reactivation (76.5% vs. 21.3% predicted) | [1] |
| C11 Cells + this compound/TNF-α | 0.25 μM + 10 ng/μL | 72 hours | % GFP+ cells by flow cytometry | Synergistic reactivation (14.6% vs. 2.87% predicted) | [1] |
This compound demonstrates dose-dependent activity across multiple latency models. In C11 J-Lat cells, treatment for 72 hours results in reactivation increasing from 6.88% at 0.1 μM to 87.7% at 2.5 μM [2]. Similarly, time-dependent effects are observed, with reactivation progressively increasing over 72 hours of treatment [2]. The Bliss independence model analysis confirms that this compound acts synergistically with protein kinase C (PKC) agonists like prostratin and with TNF-α, producing reactivation levels significantly greater than predicted additive effects [1] [2].
This compound reactivates latent HIV-1 through a multi-faceted mechanism that targets transcriptional elongation. The primary mechanism involves:
The following diagram illustrates the key signaling pathways involved in this compound-mediated reactivation of latent HIV-1:
Diagram 1: Signaling pathway of this compound-mediated reactivation of latent HIV-1. This compound inhibits BET proteins, disrupting BRD4-P-TEFb complexes and facilitating Tat-mediated recruitment of P-TEFb to the HIV-1 LTR. This leads to enhanced CDK9 phosphorylation and RNA Polymerase II activation, enabling productive viral transcription.
This compound demonstrates synergistic effects when combined with other LRAs targeting different pathways:
This compound represents a promising candidate for HIV-1 latency reversal with demonstrated efficacy across multiple in vitro models of HIV-1 latency. The flow cytometry-based protocols outlined herein provide robust methodologies for quantifying this compound activity in both cell line and primary cell models. Key advantages of this compound include its broad BET targeting, synergistic potential with other LRAs, and Tat-dependent mechanism that specifically activates HIV-1 transcription without global T-cell activation [1] [2]. These application notes provide researchers with comprehensive methodological guidance for implementing this compound studies in HIV-1 cure research, with particular emphasis on flow cytometry-based readouts that enable precise quantification of latency reversal at single-cell resolution.
This compound is a novel, broad-spectrum bromodomain and extraterminal domain (BET) inhibitor that has emerged as a promising candidate for HIV-1 latency reversal as part of the "Shock and Kill" cure strategy. Despite the success of antiretroviral therapy (ART) in suppressing HIV-1 replication to undetectable levels, the persistence of latent viral reservoirs remains the principal obstacle to complete viral eradication. These latent reservoirs, primarily located in resting CD4+ T cells, contain integrated replication-competent proviruses that can lead to viral rebound upon treatment interruption [1] [2]. The "Shock and Kill" approach aims to reactivate latent HIV-1 using latency reversing agents (LRAs), forcing viral protein expression thereby exposing infected cells to elimination by the immune system or viral cytopathic effects [1].
Unlike first-generation BET inhibitors such as JQ1, this compound exhibits broad BET specificity, simultaneously targeting multiple bromodomain-containing proteins including BRD2, BRD3, BRD4, and BRDT [3]. This promiscuous binding profile may enhance its effectiveness in reversing HIV-1 latency through mechanisms involving the Tat-P-TEFb transcriptional axis [2]. Research demonstrates that this compound potently reactivates HIV-1 replication in various latency models both alone and in combination with other LRAs, while showing no obvious cytotoxicity or global T cell activation – a significant advantage over many existing reactivation agents [1] [2].
This compound demonstrates potent, dose-dependent reactivation of latent HIV-1 across multiple experimental models. In C11 Jurkat cell latency models, treatment with 2.5 μM this compound for 72 hours increased GFP-positive cells from a baseline of 6.88% to 87.7%, indicating highly effective reversal of latency [1] [2]. Similar results were observed in J-Lat A10.6 cells, confirming the broad applicability of this compound across different latency models [2]. Time-course experiments revealed that this compound's reactivation effect is time-dependent, with significant increases observed within 24 hours and maximal effects achieved by 72 hours of treatment [1].
Table 1: this compound Reactivation Efficacy in Latent HIV-1 Models
| Experimental Model | This compound Concentration | Treatment Duration | Reactivation Readout | Results |
|---|---|---|---|---|
| C11 Jurkat cells | 0.1-2.5 μM | 72 hours | % GFP-positive cells | 6.88% to 87.7% increase |
| J-Lat A10.6 cells | 0.1-2.5 μM | 72 hours | % GFP-positive cells | Significant dose-dependent increase |
| Primary CD4+ T cells from ART-suppressed donors | 2.5 μM | 18 hours | HIV-1 full-length transcripts | Significant induction |
Most importantly, in primary CD4+ T cells from HIV-1-infected individuals receiving suppressive ART, this compound (2.5 μM) induced HIV-1 full-length transcripts after 18 hours of treatment ex vivo [1]. This key finding demonstrates the compound's activity in clinically relevant cells and suggests its potential for targeting the actual viral reservoirs that persist in patients.
The combination of this compound with other latency reversing agents produces synergistic effects that significantly exceed the reactivation capacity of individual compounds. When C11 cells were treated with suboptimal concentrations of this compound (0.25 μM) in combination with prostratin (0.2 μM) or TNF-α (10 ng/μl), the observed reactivation levels dramatically exceeded the predicted additive effects [1]. Specifically:
This potent synergy suggests that this compound acts through complementary mechanisms to PKC agonists (prostratin) and cytokine-based activators (TNF-α), supporting the development of combination strategies for more effective latency reversal [1].
Table 2: Synergistic Reactivation of Latent HIV-1 with this compound Combinations
| Treatment Condition | Concentration | % GFP-positive Cells (Experimental) | % GFP-positive Cells (Predicted) | Synergy Assessment |
|---|---|---|---|---|
| This compound alone | 0.25 μM | 7.54% | - | Baseline |
| Prostratin alone | 0.2 μM | 23.9% | - | Baseline |
| TNF-α alone | 10 ng/μl | 4.99% | - | Baseline |
| This compound + Prostratin | 0.25 μM + 0.2 μM | 76.5% | 21.3% | Strong synergy |
| This compound + TNF-α | 0.25 μM + 10 ng/μl | 14.6% | 2.87% | Strong synergy |
Isolation of resting CD4+ T cells from donor blood requires careful processing to maintain cell viability and minimize activation. For research using cells from HIV-1-infected donors, appropriate biosafety containment and institutional approvals must be obtained.
Proper preparation of this compound stock solutions is critical for maintaining compound activity and ensuring reproducible results across experiments.
This compound Reconstitution:
Treatment Protocol for Latency Reversal:
Multiple complementary assays should be employed to comprehensively evaluate this compound's reactivation efficacy and potential cellular toxicity.
HIV-1 Transcript Measurement:
Flow Cytometry Analysis:
Cytotoxicity Assessment:
This compound reactivates latent HIV-1 through a Tat-dependent mechanism that enhances transcriptional elongation. The compound increases CDK9 T-loop phosphorylation (at Thr186), which enhances the kinase activity of P-TEFb, a critical complex for HIV-1 transcriptional elongation [1] [2]. BET proteins normally compete with Tat for P-TEFb binding; by inhibiting BET proteins, this compound facilitates Tat-P-TEFb interaction, enabling efficient phosphorylation of RNA polymerase II and promoting productive viral transcription [1].
The following diagram illustrates the key mechanistic pathways through which this compound activates HIV-1 transcription:
Figure 1: Mechanism of this compound-mediated reactivation of latent HIV-1. This compound inhibits BET proteins, which normally compete with Tat for P-TEFb binding. This allows Tat to recruit P-TEFb, leading to CDK9 T-loop phosphorylation, RNA polymerase II phosphorylation, and ultimately productive viral transcription.
It is noteworthy that different BET inhibitors may exhibit cell-type specific activity. While this compound effectively reactivates latent HIV-1 in CD4+ T cells, other BET inhibitors such as I-BET151 have shown preferential activity in monocytic reservoirs, potentially through CDK2-dependent mechanisms [4]. This highlights the importance of agent selection based on the specific reservoir population being targeted.
The synergistic potential of this compound with other latency reversing agents supports the development of combination approaches for more effective reservoir reduction. Based on experimental evidence, the following combinations show particular promise:
When designing combination studies, include appropriate controls to distinguish synergistic from merely additive effects. The Bliss independence model provides a useful framework for this assessment [1].
Critical parameters for successful this compound experiments include:
For translational studies, consider that the efficacy of BET inhibitors including this compound may be limited by their potential impact on CD8+ T cell function, which is crucial for eliminating reactivated infected cells [5] [6]. This highlights the importance of balanced approaches that effectively reactivate the reservoir while preserving immune effector functions.
This compound represents a promising broad-spectrum BET inhibitor for experimental HIV-1 latency reversal, demonstrating potent reactivation capability in primary CD4+ T cells from ART-suppressed donors ex vivo. Its synergistic activity with other LRAs, favorable safety profile, and novel mechanism of action through enhanced CDK9 T-loop phosphorylation position it as a valuable tool for cure-related research and potential combination therapy development.
The protocols outlined herein provide researchers with standardized methods for investigating this compound in various latency models, with appropriate controls and analytical approaches to comprehensively assess both efficacy and potential cytotoxicity. As the field advances toward more effective "Shock and Kill" strategies, this compound offers a promising approach for targeting the persistent viral reservoirs that remain the final barrier to HIV-1 eradication.
The table below outlines a detailed in vivo xenograft study protocol based on a study of the BET inhibitor JAB-8263 in colorectal cancer models. You can adapt this protocol for bromosporine, adjusting the compound and specific model as needed [1].
| Protocol Aspect | Detailed Specification |
|---|---|
| Compound | JAB-8263 (a BET inhibitor). Purity: 99.10% [1]. |
| Vehicle Control | The vehicle control group was administered by gavage [1]. |
| Animal Models | • Strain: Female NOD-SCID mice (for SW837 xenograft). • Strain: Female C57BL/6 mice (for MC38 syngeneic model) [1]. | | Cell Inoculation | • SW837 Xenograft: ( 1 \times 10^7 ) cells subcutaneously inoculated on the right back. • MC38 Syngeneic: ( 1 \times 10^6 ) cells subcutaneously inoculated on the right back [1]. | | Group Randomization | Mice were randomly divided into groups based on tumor size and body weight when tumors reached a target average volume (e.g., 121 mm³) [1]. | | Dosing Regimen | • Dose: 0.3 mg/kg (for SW837) and 0.2 mg/kg (for MC38). • Route: Administered by oral gavage. • Frequency: Once every 2 days. • Duration: 29 days [1]. | | Tumor Measurement | Tumor volume was measured regularly. RTV (Relative Tumor Volume) was calculated as Vt/V0, where V0 is the volume at grouping, and Vt is the volume post-treatment [1]. | | Efficacy Endpoint | Tumor Growth Inhibition (TGI): ( TGI (%) = (1 - \frac{Mean\ RTV\ of\ Treatment\ Group}{Mean\ RTV\ of\ Control\ Group}) \times 100% ) [1]. | | Safety Evaluation | Monitored for changes in animal body weight, drug withdrawal, and death [1]. | | Ethical Approval | All animal protocols were reviewed and approved by an institutional Animal Care and Use Committee [1]. |
The following diagram illustrates the key stages of conducting an in vivo efficacy study for an epigenetic inhibitor like this compound, integrating the protocol details above.
Before proceeding to in vivo studies, the following in vitro assays are crucial to establish mechanistic foundation and dosing rationale [1] [2].
What is the maximum safe concentration of DMSO for cell culture? Most cell lines can tolerate up to 0.5% DMSO, but primary cells often require more stringent limits, not exceeding 0.1%, to avoid cytotoxic effects [1]. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent-related effects [1].
Why is DMSO concentration particularly critical for bromodomain research? DMSO is not an inert solvent in this context; it acts as a promiscuous bromodomain inhibitor by mimicking the acetylated lysine motif [2]. High DMSO concentrations can compete with your experimental compound for the binding site, leading to false negatives or underestimated potency. Research shows that a 3% DMSO concentration can cause an approximately 10-fold reduction in the measured affinity of a binder for BRD4 [2].
How can I assess the DMSO solubility of my compounds? Quantitative NMR (Nuclear Magnetic Resonance) is a reliable method. It involves preparing a stock solution of the compound in DMSO-d6, diluting it, and using an internal standard (like isoleucine) to quantify the concentration in solution via the PULCON method. An experimental error of around 50 µM can be expected with this technique [3].
The table below outlines common problems, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
|---|
| Low compound solubility | Poor intrinsic solubility of the compound in DMSO or aqueous buffer [3]. | 1. Confirm Stock Solubility: Ensure the compound is fully dissolved in a minimal volume of DMSO [1]. 2. Gradual Dilution: Dilute the DMSO stock gradually into an aqueous buffer (e.g., PBS) with vigorous mixing [1]. 3. Sonication: Use brief sonication to aid dissolution if the solution becomes turbid [1]. | | High background inhibition in assays | DMSO solvent itself is inhibiting the bromodomain target [2]. | Lower DMSO Concentration: Optimize the assay to use the lowest possible DMSO concentration. For fragment screening, 1% DMSO has been successfully used to minimize interference while maintaining fragment solubility [2]. | | Inconsistent activity between assays | Variable DMSO concentrations affecting binding affinity or compound availability [2]. | Standardize Protocols: Use a consistent and documented DMSO concentration across all experiments (e.g., 0.1%-0.5% for cellular assays, 1% for biophysical screens) [1] [2]. | | Precipitate formation after dilution | The final concentration in the culture medium exceeds the compound's solubility limit. | Re-evaluate Concentration: Reduce the final testing concentration of the compound or increase the volume of DMSO used for the initial stock, ensuring the final DMSO percentage remains within safe limits [1]. |
This protocol is adapted from general best practices for handling hydrophobic compounds [1].
> Important: Throughout this process, ensure the final DMSO concentration does not exceed 0.5% (v/v), and ideally is kept at 0.1% for sensitive cell lines [1].
The following diagram illustrates the logical workflow for this protocol:
This quantitative method is crucial for validating your stock solutions [3].
> Note: Compounds with a measured concentration ≥ 1000 µM are typically classified as "soluble" under these conditions, while those below this threshold are "insoluble" [3].
The following table summarizes the key storage and handling parameters for bromosporine to ensure its stability in your experiments.
| Parameter | Specification | Reference / Source |
|---|---|---|
| Physical Form (as supplied) | Lyophilized (dry) powder | [1] |
| Solvent for Stock Solution | DMSO | [1] [2] |
| Stock Solution Concentration | 10 mM to 100 mM in DMSO is standard | [1] [2] |
| Storage Temperature (Powder) | -20°C, desiccated | [1] |
| Storage Temperature (Solution) | -20°C or below | [1] [2] |
| Stability (Lyophilized Powder) | At least 24 months when stored at -20°C, desiccated | [1] |
| Stability (Solution in DMSO) | Use within 3 months; avoid repeated freeze-thaw cycles | [1] |
| Stability (Aqueous Solutions) | Do not store for more than one day | [2] |
Q1: What is the recommended long-term storage procedure for a this compound stock solution? For long-term stability, you should:
Q2: I suspect my this compound solution has degraded. How can I troubleshoot this? If your experimental results with this compound are inconsistent or absent, consider these steps:
Q3: Can I store this compound in a buffer or culture medium for later use? No, it is not recommended. Aqueous solutions (e.g., in PBS or cell culture medium) should not be stored for more than one day [2]. Always prepare working dilutions from your DMSO stock solution immediately before use in cell-based or biochemical assays.
This protocol provides a methodology to empirically verify the bioactivity of a this compound stock solution, which can serve as a functional check for stability.
Principle: The assay leverages the well-documented anti-proliferative effect of this compound on sensitive leukemic cell lines (e.g., HL-60, MV4;11) after a 72-hour exposure [4] [5]. A loss of this effect in a previously active stock indicates potential degradation.
Workflow Diagram
Materials:
Procedure:
This compound is characterized as a potent, broad-spectrum inhibitor of bromodomains (BRDs), which are epigenetic "reader" modules that recognize acetylated lysine residues [1] [2]. It was developed as a chemical probe, analogous to the non-selective kinase inhibitor staurosporine, to help identify cellular processes regulated by bromodomains [1].
Its mechanism involves a conserved binding mode where it inserts into the acetyl-lysine binding cavity of diverse BRD modules, engaging a conserved asparagine residue [1]. The table below summarizes its published inhibitory activity (IC50) against a selection of bromodomains.
Table 1: this compound Inhibitory Activity (IC50) for Selected Bromodomains
| Target | Reported IC50 | Source / Context |
|---|---|---|
| CECR2 | 17 nM | [3] |
| BRD9 | 122 nM | [3] |
| BRD4 | 290 nM | [3] |
| BRD2 | 410 nM | [3] |
| BRD4(1) | 41.8 nM (KD, from ITC) | [1] |
| TAF1L(2) | 43 nM (KD, from ITC) | [1] |
Direct, high-quality evidence from the search results specifically quantifying this compound's off-target inhibition of kinases is limited. Therefore, the following guidance is based on general best practices for profiling small molecules, which are crucial for a compound with a promiscuous design like this compound.
Here are detailed protocols and a logical workflow to help users investigate potential off-target effects.
Detailed Protocol: Kinase Selectivity Profiling
Conceptual Workflow for Off-Target Investigation The following diagram outlines the logical steps for designing an experiment to identify and validate off-target kinase activity.
If your investigation confirms significant off-target kinase inhibition, consider these strategies:
Q: What is this compound and what is its primary mechanism of action?
A: this compound (BSP) is a promiscuous bromodomain (BRD) inhibitor designed to broadly target many of the 61 human bromodomains, not just the BET family [1] [2]. Its mechanism involves competitively binding to the acetyl-lysine binding site on various BRDs, thereby disrupting protein interactions that are crucial for gene transcription [1]. This broad-spectrum activity makes it a valuable tool for identifying cellular processes regulated by bromodomains.
Q: In which research areas is this compound primarily used?
A: Current literature highlights its application in two main areas:
Q: My concentration-response curve for this compound shows no effect. What could be wrong?
A: Consider these potential issues and solutions:
| Potential Issue | Diagnostic Approach | Solution |
|---|---|---|
| Insufficient Concentration Range | Review published effective doses in similar cell models. | Extend the range. E.g., in HIV-1 latency models, effective concentrations ranged from 0.1 μM to 2.5 μM [4] [5]. |
| Incorrect Stock Solution | Verify the molecular weight and calculate concentration. | Ensure accurate dissolution in an appropriate solvent like DMSO. |
| Cell Line Insensitivity | Check literature for your cell model's response to BRD inhibition. | Use a positive control (e.g., JQ1 for BET inhibition) to confirm experimental setup. |
| Incorrect Assay Endpoint Timing | This compound's effects may be time-dependent. | Perform a time-course experiment. Strong reactivation of HIV-1 was observed over 72 hours [4]. |
Q: The curve has a poor sigmoidal fit (low R²). How can I optimize it?
A: A poor fit often stems from insufficient data points or high variability.
Q: How do I test for and demonstrate synergy between this compound and another drug?
A: To evaluate synergy, you need to perform a combination matrix experiment.
The workflow below outlines the key stages for generating and analyzing a this compound concentration-response curve:
Q: What are the key parameters derived from a concentration-response curve, and how are they interpreted?
A: The table below defines the critical parameters for characterizing this compound's activity:
| Parameter | Definition & Interpretation | Experimental Consideration |
|---|---|---|
| IC₅₀ / EC₅₀ | Concentration for 50% of maximal inhibitory or effective effect. Lower value = greater potency [6]. | Reported values vary by model. In colorectal cancer (HCT116), IC₅₀ was ~0.5 µM for cell viability [3]. |
| Eₘₐₓ (Ceiling Effect) | Maximal efficacy of the compound. For a partial agonist, Eₘₐₓ is lower than a full agonist [6]. | In HIV-1 latency, this compound's Eₘₐₓ was ~85% reactivation, indicating high efficacy [4]. |
| Hill Slope | Describes steepness of the curve. A steeper slope suggests cooperative binding [6]. | Can inform on the mechanism of action; useful for comparing different BRD inhibitors. |
Q: How should I present my concentration-response data?
A: Data should be log-transformed and plotted to create a sigmoidal curve for accurate analysis. The diagram below illustrates the relationship between linear and log-transformed plots:
Researchers often explore this compound in combination with other agents to enhance its effects or overcome resistance. The following workflow models a synergy study, such as combining this compound with prostratin to reactivate latent HIV-1 [4]:
The search results indicate that This compound is a potent, broad-spectrum bromodomain inhibitor developed as a chemical tool to identify cellular processes regulated by bromodomains [1] [2] [3]. However, specific details on treatment duration in time-course experiments are not provided.
Here is a summary of the key technical information available:
| Parameter | Details |
|---|---|
| Inhibitor Type | Broad-spectrum, pan-selective bromodomain inhibitor [1] [4] [3]. |
| Known Affinities | IC₅₀ values for various bromodomains (e.g., 0.41 µM for BRD2, 0.29 µM for BRD4) [3]. |
| Reported Uses | Studied in leukemic cell lines [1], and for reactivating latent HIV-1 in primary CD4+ T cells [2]. |
| Solubility | Soluble in DMSO (25-100 mg/mL) and ethanol (25 mM) [2] [3]. |
| Lack of Information | No specific time-course data or standardized treatment durations found in results. |
Since established protocols are not available, researchers would need to determine optimal treatment durations empirically. Here is a logical workflow for establishing these parameters, which could form the basis of a troubleshooting guide:
Here are detailed methodologies for the key steps in the workflow:
Given the lack of specific data, your troubleshooting guides should focus on helping researchers design their own time-course experiments.
The safe concentration of DMSO is highly dependent on cell type and exposure time. The table below summarizes critical data from recent studies to guide your experimental design.
| Cell Line / System | Safe DMSO Concentration (v/v) | Toxic DMSO Concentration (v/v) | Exposure Time | Key Findings |
|---|---|---|---|---|
| General Cancer Cell Lines (HepG2, Huh7, HT29, etc.) [1] | 0.3125% | ≥ 0.625% | 24-72 h | 0.3125% showed minimal cytotoxicity across most lines; higher concentrations caused variable, cell-dependent toxicity. |
| Hep G2 Cells [2] | 0.1% - 0.5% | 3% - 5% | 72 h | 0.1-0.5% is the typical working range; 3-5% concentrations completely inhibited cell proliferation. |
| HIV-1 Latency Models (C11, J-Lat A10.6) [3] | Not explicitly stated | Not explicitly stated | 72 h | Used 2.5 μM Bromosporine; DMSO was the solvent control, implying a standard, low-toxicity concentration was used. |
| Colorectal Cancer Cells (HCT116, HT29) [4] | Not explicitly stated | Not explicitly stated | 48 h (MTT assay) | Used this compound dissolved in DMSO; final DMSO concentration was kept constant at 0.1% in all treatments. |
Since toxicity is cell-specific, validating DMSO toxicity in your own model is crucial. Here is a detailed methodology based on the MTT assay [1] [5], which you can adapt.
Cell Seeding:
DMSO Treatment:
Incubation and Viability Assay (MTT):
Data Analysis:
The diagram below summarizes the experimental workflow.
What is a safe final DMSO concentration for my this compound experiments? Based on the studies, a final concentration of 0.1% - 0.3% DMSO is a safe starting point for most cell lines [1] [4] [2]. However, you must confirm this in your specific model using the protocol above.
The solvent control is affecting my results. What should I do? First, ensure the DMSO concentration is identical in all treatment and control groups to isolate the effect of this compound. If cytotoxicity is still observed at low concentrations, verify the purity of your DMSO and consider using a fresh aliquot. Ultimately, you may need to find a lower, non-toxic concentration or, if possible, switch to an alternative solvent.
How do I choose the right this compound concentration? The effective concentration varies by experimental model. In HIV-1 latency studies, 2.5 μM was highly effective [3]. In colorectal cancer research, this compound was used in a range around 5-10 μM [4]. You will need to conduct a dose-response curve to determine the optimal concentration for your specific research question.
Q1: What are the recommended starting doses for this compound in in vitro latency reversal experiments?
For initial experiments, the following doses and conditions from the literature can serve as a starting point [1]:
| Experimental Model | This compound Dose | Treatment Time | Key Outcome |
|---|---|---|---|
| J-Lat C11 cells | 0.1 μM to 2.5 μM | 72 hours | Dose-dependent reactivation, from 6.88% to 87.7% GFP+ cells [1]. |
| J-Lat A10.6 cells | 0.1 μM to 2.5 μM | 72 hours | Confirmed dose-dependent reactivation in a second model [1]. |
| Primary CD4+ T cells (from ART patients) | 2.5 μM | 18 hours | Induced HIV-1 full-length transcripts [1]. |
Q2: Can this compound be used in combination with other latency-reversing agents?
Yes, research indicates strong synergistic effects when this compound is combined with other agents. The table below summarizes effective combinations and their analysis [1]:
| Combination Partner | Concentrations Used | Synergy Model | Result |
|---|---|---|---|
| Prostratin | This compound (0.25 μM) + Prostratin (0.2 μM) | Bliss Independence | 76.5% GFP+ cells (observed) vs. 21.3% (predicted for additive effect) [1]. |
| TNF-α | This compound (0.25 μM) + TNF-α (10 ng/μl) | Bliss Independence | 14.6% GFP+ cells (observed) vs. 2.87% (predicted) [1]. |
Q3: What is the proposed mechanism of this compound in reactivating latent HIV?
This compound is a promiscuous BET bromodomain inhibitor [2]. It broadly targets BET proteins like BRD4, which play a key role in regulating transcription elongation. The proposed mechanism for latency reactivation involves the Tat-mediated transcription elongation pathway [1] [3]:
Protocol 1: Testing this compound Alone in Latent Cell Lines
This protocol is adapted from studies using J-Lat cell lines (e.g., C11, A10.6) where HIV-1 LTR drives GFP expression [1].
Protocol 2: Evaluating Synergistic Combinations
This protocol outlines how to test this compound with another LRA, using Prostratin as an example [1].
Q: I observe high cytotoxicity in my primary cell cultures at 2.5 μM this compound. What should I do? A: The cited study reported "no obvious cytotoxicity" in primary CD4+ T cells after 18 hours at 2.5 μM [1]. If you observe toxicity, consider:
Q: The synergistic effect in my experiment is weaker than reported. What could be the reason? A: Synergy can be highly dependent on experimental conditions.
I hope this technical support center provides a solid foundation for your work. Be aware that this information is from 2017, so consulting the latest literature for any new findings is highly recommended.
This compound (BSP) was developed as a promiscuous bromodomain inhibitor, analogous to the non-selective kinase inhibitor staurosporine. Its design purpose is to serve as a chemical tool for identifying cellular processes and diseases where bromodomains have a regulatory function [1].
The table below summarizes its binding affinity (KD) for a range of bromodomains, as determined by Isothermal Titration Calorimetry (ITC) [1].
Table 1: Affinity Profile of this compound for Selected Bromodomains (Data from [1])
| Bromodomain | KD (nM) | Bromodomain | KD (nM) | Bromodomain | KD (nM) |
|---|---|---|---|---|---|
| BRD4(1) | 41.8 | BRD4(2) | 39.7 | BRD9 | 41.7 |
| BRD2(1) | 97.1 | BRD2(2) | 50.3 | BRD1 | 1,653 |
| BRD3(1) | 91.7 | BRD3(2) | 50.0 | BAZ2A | 3,745 |
| BRDT(1) | 40.2 | BRDT(2) | 172.1 | PCAF | 4,700 |
Key Interpretation of the Profile:
A critical step after observing a phenotype with this compound is to determine which specific bromodomain(s) are responsible. The following workflow outlines this validation process.
Detailed Methodologies for Key Validation Steps:
Confirm BET Involvement with Selective Inhibitors:
Investigate Specific Non-BET Bromodomains:
Unexpected or Off-Target Effects:
Weak or No Phenotype Observed:
While strategies to enhance this compound's permeability are not detailed in the available literature, several studies confirm that it is active intracellularly, as it successfully engages its targets inside cells. The table below summarizes key experimental contexts where this compound has shown efficacy.
| Experimental Context / Cell Type | Observed Intracellular Activity | Primary Target/Pathway | Citation |
|---|---|---|---|
| Colorectal Cancer cells (HCT116) | Synergistic effect with 5-FU; reduced side population phenotype; induced apoptosis and cell cycle arrest. | BET proteins (Bromodomain and Extra-Terminal domain) | [1] [2] |
| HIV-1 Latently Infected Cell Lines | Potent reactivation of latent HIV-1 replication; increased HIV-1 full-length transcripts in resting CD4+ T cells. | BET proteins | [3] |
| Candida glabrata | Inhibited both Bdf1 bromodomains; antifungal activity established via humanized strain and NanoBiT assays. | Fungal BET protein Bdf1 | [4] |
A major permeability challenge in drug development is crossing the Blood-Brain Barrier (BBB). The following principles, while not specific to this compound, are fundamental for designing compounds with better central nervous system (CNS) penetration [5].
Diagram: Key factors and strategies influencing drug penetration across the Blood-Brain Barrier.
It is also critical to consider the role of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which can actively pump drugs out of cells, limiting their intracellular accumulation and brain penetration [6] [7].
Given the lack of direct protocols for this compound, you can adapt the following general workflow to diagnose and potentially improve its cellular delivery in your specific model system.
Diagram: A proposed experimental workflow for troubleshooting and assessing this compound cellular permeability.
Does this compound cross the blood-brain barrier? The search results do not provide a direct yes or no answer for this compound. Its ability to cross would depend on its specific physicochemical properties, such as its lipid solubility, molecular weight, and whether it is a substrate for efflux transporters like P-gp or BCRP [5].
Could cytokine-mediated inflammation alter this compound's permeability? Potentially, yes. Pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) can significantly down-regulate the expression and activity of the BCRP efflux transporter at the BBB. While P-gp may be slightly increased by TNF-α, the net effect of an inflammatory milieu could alter the penetration profiles of transporter substrates [7].
Are there any known resistance mechanisms related to this compound's cellular uptake? The provided research does not identify specific resistance mechanisms tied to this compound's uptake. However, the Side Population (SP) phenotype, often driven by the efflux activity of ABC transporters like ABCG2 (BCRP), is associated with cancer stem-like cells and multidrug resistance. This compound has been shown to reduce this SP fraction in colorectal cancer cells, suggesting it may circumvent or modulate this resistance pathway [2].
The table below summarizes core buffer compositions from published bromodomain HTRF assays, which you can adapt for evaluating bromosporine [1] [2].
| Assay Context / Target | Basic Buffer Composition | Additives & Critical Components | Key Protein & Ligand Concentrations |
|---|---|---|---|
| C. glabrata Bdf1 Bromodomains [1] | Not explicitly detailed in snippets. Used Homogeneous Time-Resolved Fluorescence (HTRF). | Information not available in search results. | Information not available in search results. |
| BRD4 BD1 Screening [2] | 50 mM HEPES (pH 7.0) | 0.01% BSA, 0.02% NaN3, 0.1 mM Orthovanadate | 0.5 µM BRD4 BD1 protein, 0.2 µM acetylated peptide |
| BRD4 BD1 Binding Kit [3] | Proprietary "3x BRD TR-FRET Assay Buffer" | Supplied in kit; final DMSO concentration should not exceed 0.5% | Kit includes purified BRD4 (BD1) protein, ligands, Tb donor, and dye-labeled acceptor |
Here are solutions to common issues you might encounter when developing and running your HTRF assays.
1. How can I minimize compound interference in my HTRF assay? Compound interference is a common challenge in homogeneous assays. You can address it by:
2. What are the critical steps for optimizing my HTRF assay buffer?
3. My HTRF signal is weak. What could be the cause?
To help visualize the entire process and a systematic approach to problem-solving, here are two key workflows.
The core difference lies in their selectivity. JQ1 is a selective BET inhibitor, while this compound is a promiscuous pan-bromodomain inhibitor [1] [2]. This fundamental distinction guides their application: JQ1 is used for specific BET-dependent processes, whereas this compound serves as a broad tool to identify biological processes regulated by bromodomains in general.
| Feature | JQ1 | This compound (BSP) |
|---|---|---|
| Primary Profile | Selective BET Inhibitor [3] [2] | Promiscuous/Pan-Bromodomain Inhibitor [1] |
| Key Molecular Targets | BRD2, BRD3, BRD4, BRDT [3] [4] | Broad range including BETs, BRD9, TAF1L, and others [1] |
| Reported Potency (Kd or IC50) | BRD4(BD1): Kd ~50 nM [3] | BRD4(BD1): Kd ~42 nM [1] |
| Therapeutic & Research Context | NUT Midline Carcinoma, cancer biology, immunology, male contraception [3] [5] [6] | Tool compound to identify bromodomain-dependent processes; studied in leukemia and colorectal cancer models [1] [7] |
The following table expands on the binding affinity (Kd) of JQ1 and this compound against various bromodomains, as measured by Isothermal Titration Calorimetry (ITC), highlighting the selectivity of JQ1 versus the broad activity of this compound [3] [1].
| Bromodomain Target | JQ1 Kd (nM) | This compound Kd (nM) |
|---|---|---|
| BRD4(1) | 50 [3] | 41.8 [1] |
| BRD4(2) | 90 [3] | 39.7 [1] |
| BRD2(1) | ~150 [3] | 97.1 [1] |
| BRD2(2) | Information missing | 50.3 [1] |
| BRD9 | No significant binding [3] | 41.7 [1] |
| TAF1L(2) | No significant binding [3] | 43 [1] |
| CREBBP | No significant binding [3] | Weak or no significant binding [1] |
The different applications of JQ1 and this compound are rooted in their distinct mechanisms of action, which can be visualized in the following experimental pathway.
The experimental evidence for each compound is built upon specific protocols:
JQ1 Key Experimental Workflow The foundational study [3] established JQ1's activity through a series of experiments:
This compound Key Experimental Workflow The characterization of this compound [1] involved:
The table below summarizes key comparative data for bromosporine and OTX015. Please note that while the compounds have been tested in similar models, direct head-to-head comparisons in a single study are not available in the searched literature. All data are derived from individual studies [1] [2].
| Feature | This compound | OTX015 |
|---|---|---|
| Compound Class | Promiscuous/panc-BET inhibitor [1] | Selective BET inhibitor (BRD2/3/4) [2] |
| Reported EC₅₀ (C11 Cells) | Information not fully available in search results. Exhibited a dose-dependent effect from 0.1 μM to 2.5 μM [1]. | 0.05845 μM (1.95x lower than JQ1) [2] |
| Efficacy in Latent Cell Lines | Reactivated HIV-1 in J-Lat A10.6 and C11 cells in a dose- and time-dependent manner [1]. | Reactivated HIV-1 in J-Lat A10.6 and C11 cells in a dose- and time-dependent manner; reported more potent than JQ1 [2]. |
| Synergy with Other Agents | Strong synergy observed with prostratin and TNF-α [1]. | Strong synergy observed with prostratin [2]. |
| Ex Vivo Activity (Primary CD4+ T cells) | Induced HIV-1 full-length transcripts in resting CD4+ T cells from ART-suppressed individuals (2.5 μM, 18h) [1]. | Induced HIV-1 full-length transcripts and viral outgrowth in resting CD4+ T cells from ART-suppressed individuals (5 μM, 18h) [2]. |
| Reported Mechanism in HIV-1 Reactivation | Involves increase in CDK9 T-loop phosphorylation; Tat plays a critical role [1]. | Involves increase in CDK9 occupancy and RNAP II CTD phosphorylation [2]. |
| Global T-cell Activation | No obvious cytotoxicity or global T-cell activation reported [1]. | Minimal toxicity and effects on T-cell activation reported [2]. |
The data in the table above are derived from specific experimental methodologies. Here are the details of the key protocols used in the cited research.
Both this compound and OTX015 function as Bromodomain and Extra-Terminal (BET) inhibitors, which reactivate latent HIV-1 through a shared core pathway. The following diagram illustrates the key mechanistic steps.
The pathway illustrates that both inhibitors primarily act by displacing BRD4 from chromatin, which frees up the positive transcription elongation factor b (P-TEFb) complex. This enhances the interaction between P-TEFb and the viral Tat protein, leading to critical phosphorylation events that kick-start productive viral transcription [1] [2] [3].
Bromosporine's broad selectivity profile is not due to a lack of specificity, but rather a result of its intentional design to target a conserved structural groove common to many bromodomains [1].
The following diagram illustrates this conserved binding mechanism across different bromodomains.
This compound serves a different purpose than highly selective inhibitors. The table below contrasts its features with those of selective chemical probes.
| Feature | This compound (Pan-Inhibitor) | Selective Chemical Probes (e.g., JQ1, I-BRD9) |
|---|---|---|
| Primary Purpose | Tool for phenotypic screening and identifying bromodomain-regulated processes [1]. | Tool to attribute a specific cellular phenotype to a single bromodomain target [3]. |
| Target Range | Broad; nanomolar affinity for at least 13 BRDs, low micromolar for 12+ others [1]. | Narrow; designed to inhibit one or a closely related subfamily of bromodomains (e.g., BRD9 over BRD7) [3]. |
| Interpretation of Cellular Effects | Complex; observed phenotypes can be due to inhibition of multiple bromodomains [1]. | Simplified; phenotypic changes are more confidently linked to the single targeted bromodomain [3]. |
| Therapeutic Application | Serves as a starting point for medicinal chemistry to develop selective drugs [1]. | Used for precise target validation in drug discovery [3]. |
The selectivity profile of this compound has been characterized using several biophysical and structural techniques [1]:
| Inhibitor Name | Primary Target Profile | Reported IC50/KD for BRD4 | Key Characteristics & Contextual Data |
|---|
| Bromosporine | Broad-spectrum; inhibits BRD2, BRD4, BRD9, CECR2, and many others [1] | IC50 = 0.29 μM (BRD4) [2] KD = 41.8 nM (BRD4-BD1) [1] | • Pan-bromodomain inhibitor [1] • Tool compound for identifying BRD-dependent cellular processes [1] | | JQ1 | BET family (Brd2, Brd3, Brd4, Brdt) [3] | IC50 = 102 nM (NCI-H211 cells) [4] | • First-generation, selective BET inhibitor [3] • Significant activity in diverse tumor models [1] | | NHWD-870 | BET family [4] | Biochemical IC50 = 2.7 nM [4] Cellular IC50 = 1.6-2.46 nM [4] | • Next-generation, highly potent BET inhibitor [4] • ~50x more potent than JQ1 in cellular assays [4] |
The data in the table comes from established biochemical and cellular assays. Here are the common experimental protocols used to generate this data:
BET inhibitors like JQ1 and NHWD-870 work by mimicking the acetylated lysine residue, competitively displacing BET proteins from acetylated chromatin [3] [5]. This diagram illustrates the transcriptional role of BRD4 and the inhibitory mechanism.
This displacement leads to the downregulation of key oncogenes, such as MYC, which is a primary mechanism for the anti-cancer effects of BET inhibitors in many hematological malignancies and solid tumors [5] [4]. In contrast, this compound's broad activity makes it a valuable tool for basic research to identify which cellular processes depend on bromodomains, but its lack of selectivity limits its therapeutic application [1].
This compound is characterized in the literature as a potent, broad-spectrum inhibitor of bromodomains. Its key feature is its ability to target many BRDs simultaneously rather than being selective [1].
The table below summarizes its reported binding affinity (KD) for a selection of bromodomains, demonstrating its broad-spectrum nature [1].
| Bromodomain | Affinity (KD) | Experimental Method |
|---|---|---|
| BRD4(1) | 41.8 nM | Isothermal Titration Calorimetry (ITC) |
| BRD4(2) | 39.7 nM | Isothermal Titration Calorimetry (ITC) |
| BRD9 | 41.7 nM | Isothermal Titration Calorimetry (ITC) |
| BRD2(1) | 97.1 nM | Isothermal Titration Calorimetry (ITC) |
| BRD3(1) | 91.7 nM | Isothermal Titration Calorimetry (ITC) |
| TAF1L(2) | 43 nM | Isothermal Titration Calorimetry (ITC) |
| BRD1 | 1.65 µM | Isothermal Titration Calorimetry (ITC) |
| PCAF | 4.7 µM | Isothermal Titration Calorimetry (ITC) |
Reported Biological Effects:
The Bliss Independence model is a widely used principle for assessing the combined effect of two drugs. It is particularly appropriate when the two drugs are thought to act on different biological pathways through independent mechanisms [3].
The following diagram outlines the workflow for designing and analyzing a drug combination study using this principle.
Based on the available information, here is how you can approach creating your guide:
The following table summarizes the binding affinity (KD) of this compound for the first (BD1) and second (BD2) bromodomains of human BET proteins, as determined by Isothermal Titration Calorimetry (ITC) [1]. Lower KD values indicate stronger binding.
| Protein Target | KD (nM) |
|---|---|
| BRD4(1) (First Bromodomain) | 41.8 ± 2.8 |
| BRD4(2) (Second Bromodomain) | 39.7 ± 2.2 |
| BRDT(1) (First Bromodomain) | 40.2 ± 2.8 |
| BRDT(2) (Second Bromodomain) | 172.1 ± 10.6 |
| BRD2(1) (First Bromodomain) | 97.1 ± 6.7 |
| BRD2(2) (Second Bromodomain) | 50.3 ± 5.0 |
| BRD3(1) (First Bromodomain) | 91.7 ± 5.3 |
| BRD3(2) (Second Bromodomain) | 50.0 ± 4.7 |
Key Findings from the Data:
The quantitative data presented above was generated using a key biophysical technique.
The workflow for this binding affinity measurement can be summarized as follows:
When using this data to guide your research, please keep the following points in mind:
The following table summarizes the binding affinity (K_D) of Bromosporine for a selection of human bromodomains, as determined by Isothermal Titration Calorimetry (ITC). A lower K_D value indicates stronger binding [1].
| Bromodomain | Protein | K_D (nM) |
|---|---|---|
| BRD4(1) | BET | 41.8 ± 2.8 |
| BRD4(2) | BET | 39.7 ± 2.2 |
| BRD9 | Non-BET (Class IV) | 41.7 ± 3.8 |
| TAF1L(2) | Non-BET (Class VII) | 43 |
| BRD2(2) | BET | 50.3 ± 5.0 |
| BRD3(2) | BET | 50.0 ± 4.7 |
| BRDT(1) | BET | 40.2 ± 2.8 |
| BRD1 | Non-BET | 1,653 ± 66 |
| BRPF1B | Non-BET (Class IV) | 311.5 |
| BAZ2A | Non-BET (Class VI) | 3,745 ± 291 |
This compound also inhibits other non-BET bromodomains, including CECR2 and FALZ, though some affinities are in the micromolar range [1] [2].
A key validation of this compound's cellular activity comes from its effects on transcription. In leukemic cell lines, a short exposure to this compound resulted in a transcriptional signature that was nearly identical to that of the selective BET inhibitor JQ1, without significant additional changes that would suggest substantial involvement of other inhibited bromodomains in the primary transcription response [1].
This indicates that while this compound potently binds to many non-BET bromodomains in vitro, its broad inhibition does not necessarily translate to a major functional role for these non-BET targets in regulating immediate transcription in this specific biological context [1].
The utility of this compound is best understood in comparison with more selective inhibitors. The table below contrasts its profile with that of targeted chemical probes.
| Feature | This compound (Pan-BRD inhibitor) | Selective Chemical Probes (e.g., I-BRD9, GSK4027) |
|---|---|---|
| Scope of Targeting | Broad; targets BET and multiple non-BET families. | Narrow; designed for one or a few closely related BRDs. |
| Primary Application | Phenotypic screening, identifying BRD-involved processes. | Validating the specific biological function of a single BRD target. |
| Key Advantage | Useful as an initial tool to find if any BRD is involved in a process. | Allows for confident linkage of an observed phenotype to a specific target. |
| Key Disadvantage | Cannot attribute any observed effect to a specific bromodomain. | Requires prior hypothesis about which BRD to target. |
To validate this compound's activity in a cellular system, you can assess its impact on gene transcription, following the methodology used in its foundational research [1].
This experimental workflow demonstrates that this compound's primary cellular effect on transcription is mediated through BET bromodomain inhibition [1].
Based on its validated profile, this compound is best suited for specific research scenarios:
| Compound Name | Primary Target(s) | Reported Potency (KD/IC50/Ki) | Key Characteristics |
|---|---|---|---|
| Bromosporine | Broad-spectrum (e.g., BRD4, BRD9, CECR2) [1] | PCAF: IC50 = 2.10 µM [2] | Non-selective tool for initial, pan-bromodomain inhibition [3] [1]. |
| L-Moses | PCAF & GCN5 [4] | PCAF: KD = 48-126 nM, Ki = 47 nM [4] GCN5: KD = 220-600 nM [4] | Potent, selective (>4500-fold over BRD4), cell-active chemical probe [4]. | | GSK4027 | PCAF & GCN5 [3] | PCAF/GCN5: KD = 1.4 nM (BROMOscan) [3] | Highly potent inhibitor; an alternative chemotype to L-Moses [3]. |
The potency data in the table above was generated using standard biophysical and cellular assays in the field. Here are the details of the key experimental protocols:
Binding Assays (KD/Ki): Values for L-Moses and GSK4027 were determined using BROMOscan, a high-throughput binding assay platform that quantitatively measures the binding affinity of a compound to various bromodomains [3] [4]. The potency of L-Moses was also confirmed using Isothermal Titration Calorimetry (ITC), which directly measures the heat change from binding interactions [4]. Additionally, a Homogeneous Time-Resolved Fluorescence (HTRF) competition assay was used to determine the Ki value for L-Moses [4].
Cellular Target Engagement (IC50): The cellular activity of L-Moses was validated using the NanoBRET assay. This method measures the compound's ability to displace a NanoLuc-tagged PCAF bromodomain from its binding partner (Halo-tagged histone H3.3) in living cells (HEK293), confirming that the inhibitor reaches its target inside a cellular environment [4].
Cellular Efficacy (IC50): The IC50 value for this compound (2.10 µM) comes from a PCAF bromodomain inhibition assay that measures its functional ability to block the activity of the PCAF bromodomain in a biochemical setting [2].
The choice between these inhibitors depends heavily on your experimental goals, as illustrated below:
The table below summarizes the key characteristics and documented anti-leukemic activities of JQ1 and Bromosporine.
| Feature | JQ1 | This compound |
|---|---|---|
| Primary Target | BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [1] [2] | Broad-spectrum bromodomain inhibitor [3] |
| Target Specificity | High for BET family; low for non-BET bromodomains [3] | Low; inhibits BRD2, BRD4, BRD9, CECR2, and others [3] |
| Reported Anti-leukemic Activity | Yes, in Acute Lymphocytic Leukemia (ALL) and Acute Myeloid Leukemia (AML) models [4] [2] [5] | Specific anti-leukemic activity not detailed in available literature [3] |
| Key Evidence | Suppresses cell proliferation, induces cell cycle arrest and apoptosis, inhibits c-Myc-mediated glycolysis in ALL cells [4] | Characterized as a broad-spectrum inhibitor; specific leukemia studies not cited [3] |
Research has established a clear anti-leukemic effect for JQ1, particularly in Acute Lymphocytic Leukemia (ALL). Key experimental findings include:
The following diagram illustrates the mechanism by which JQ1 inhibits leukemia cell proliferation.
To build a more complete comparison, you could explore the following avenues: